Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Description
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Properties
IUPAC Name |
2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-2-3-4-9-10-7(14-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBJGOACSXXVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001194488 | |
| Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83244-83-1 | |
| Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83244-83-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001194488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a robust and efficient synthetic pathway for Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid, a molecule of significant interest within contemporary medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-established pharmacophore known to impart a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] This guide provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles and mechanistic rationale, empowering researchers to understand and adapt these methods for their specific applications.
Strategic Overview of the Synthesis
The synthesis of the target compound is logically approached in a two-step sequence. The initial phase focuses on the construction of the core heterocyclic system, 2-amino-5-propyl-1,3,4-thiadiazole. This is followed by the strategic acylation of the 2-amino group to introduce the desired oxoacetic acid moiety.
Figure 1: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole
The formation of the 2-amino-5-alkyl-1,3,4-thiadiazole ring is a classic acid-catalyzed cyclocondensation reaction. This process involves the reaction of a carboxylic acid with thiosemicarbazide, where the carboxylic acid provides the carbon atom at position 5 of the thiadiazole ring and its corresponding alkyl substituent.
Mechanistic Insight
The reaction proceeds through the initial formation of an acylthiosemicarbazide intermediate. Under the influence of a strong dehydrating acid such as polyphosphoric acid (PPA) or phosphorus oxychloride, this intermediate undergoes intramolecular cyclization with the elimination of water to yield the stable aromatic 1,3,4-thiadiazole ring. The use of a strong acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the sulfur of the thiosemicarbazide.
Figure 2: Mechanistic pathway for the formation of the 1,3,4-thiadiazole ring.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| Butyric Acid | 88.11 | 0.1 | 8.81 g (9.1 mL) |
| Thiosemicarbazide | 91.13 | 0.1 | 9.11 g |
| Polyphosphoric Acid | - | - | ~30 g |
| Water | 18.02 | - | As needed |
| Ammonium Hydroxide | 35.04 | - | As needed |
| Ethanol | 46.07 | - | For recrystallization |
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine butyric acid (0.1 mol) and thiosemicarbazide (0.1 mol).
-
Carefully add polyphosphoric acid (~30 g) to the mixture with stirring. The mixture will become viscous.
-
Heat the reaction mixture to 100-110 °C in an oil bath with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled, viscous mixture into a beaker containing crushed ice (~200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8. A precipitate will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-propyl-1,3,4-thiadiazole.
Part 2: Synthesis of this compound
This second stage of the synthesis involves the acylation of the exocyclic amino group of the thiadiazole intermediate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.
Mechanistic Insight
The acylation reaction is a nucleophilic acyl substitution. The lone pair of electrons on the 2-amino nitrogen of the thiadiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. This is followed by the elimination of a chloride ion to form the N-acylated ester intermediate. The subsequent hydrolysis of the ethyl ester to the carboxylic acid is typically carried out under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, proceeds via a nucleophilic attack of a hydroxide ion on the ester carbonyl carbon.
Figure 3: Workflow for the acylation and subsequent hydrolysis steps.
Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g or mL) |
| 2-amino-5-propyl-1,3,4-thiadiazole | 157.23 | 0.05 | 7.86 g |
| Ethyl Oxalyl Chloride | 136.53 | 0.055 | 7.51 g (6.2 mL) |
| Pyridine | 79.10 | - | As solvent/base |
| Dichloromethane (DCM) | 84.93 | - | As solvent |
| Sodium Hydroxide (NaOH) | 40.00 | - | For hydrolysis |
| Hydrochloric Acid (HCl) | 36.46 | - | For acidification |
Procedure:
Step 2a: Synthesis of Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate [2]
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (0.05 mol) in anhydrous dichloromethane (100 mL) in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Add pyridine (0.06 mol, 4.75 g or 4.8 mL) to the solution to act as a base to neutralize the HCl byproduct.
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Add a solution of ethyl oxalyl chloride (0.055 mol) in anhydrous dichloromethane (20 mL) dropwise to the cooled reaction mixture with constant stirring over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture successively with water, dilute hydrochloric acid, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ethyl ester.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
Step 2b: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from the previous step in a mixture of ethanol (50 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).
-
Stir the mixture at room temperature for 12-18 hours, monitoring the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify it to pH 2-3 by the slow addition of concentrated hydrochloric acid.
-
The precipitated solid is the final product, this compound.
-
Collect the product by vacuum filtration, wash with cold water, and dry under vacuum.
Conclusion
This guide has outlined a reliable and well-documented synthetic route to this compound. By understanding the underlying chemical principles of each step, researchers can confidently execute this synthesis and adapt it for the preparation of analogous compounds. The 1,3,4-thiadiazole core continues to be a fertile ground for the discovery of novel therapeutic agents, and a solid grasp of its synthetic chemistry is paramount for advancing drug development in this area.
References
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press, Volume 11, 435-453. [Link]
-
Various Authors. (n.d.). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. ResearchGate. [Link]
Sources
"Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid" mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Authored by a Senior Application Scientist
Preamble: Navigating the Uncharted Territory of a Novel Thiadiazole Derivative
The compound this compound represents a novel chemical entity for which the mechanism of action has not been extensively elucidated in published literature. However, its core structure, the 1,3,4-thiadiazole ring, is a well-established pharmacophore present in a multitude of clinically approved and investigational drugs. Molecules incorporating this scaffold are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer effects.
This guide, therefore, adopts a first-principles approach, postulating a plausible mechanism of action based on the established activities of structurally related 1,3,4-thiadiazole derivatives. We will hypothesize that this compound acts as an inhibitor of carbonic anhydrases (CAs), a family of metalloenzymes that play critical roles in various physiological and pathological processes. The rationale for this hypothesis stems from the frequent observation of CA inhibition by sulfonamide-bearing and other heterocyclic compounds, including thiadiazoles.
This document will serve as a comprehensive roadmap for researchers, outlining a logical and rigorous experimental workflow to systematically investigate and validate this proposed mechanism of action. We will delve into the causality behind each experimental choice, provide detailed, self-validating protocols, and present data in a clear and actionable format.
Part 1: The Postulated Mechanism of Action - Carbonic Anhydrase Inhibition
Carbonic anhydrases are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets. We hypothesize that the nitrogen atoms of the 1,3,4-thiadiazole ring and the oxygen atoms of the acetic acid moiety of this compound can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to competitive inhibition.
Proposed Signaling Pathway
Caption: Proposed inhibitory action on tumor-associated Carbonic Anhydrase IX.
Part 2: Experimental Validation Workflow
A multi-tiered approach is essential for rigorously validating the proposed mechanism of action. This workflow progresses from direct in vitro enzyme inhibition assays to cell-based functional assays and can be extended to in vivo models.
Experimental Workflow Diagram
Caption: A tiered experimental workflow for mechanism of action validation.
Tier 1: In Vitro Carbonic Anhydrase Inhibition Assay
The initial and most direct test of our hypothesis is to measure the inhibitory effect of this compound on purified carbonic anhydrase isoforms.
Protocol: Stopped-Flow Spectrophotometry for CA Inhibition
This method measures the enzyme's ability to hydrate CO2 by monitoring the change in pH using a colorimetric indicator.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., 10 mM HEPES-Tris, pH 7.4).
-
Prepare a solution of the appropriate CA isoenzyme (e.g., hCA II, hCA IX) in the assay buffer.
-
Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
-
Prepare the indicator solution (e.g., p-nitrophenol) in the assay buffer.
-
-
Assay Procedure:
-
Equilibrate the stopped-flow spectrophotometer to 25°C.
-
In one syringe, load the enzyme solution mixed with the desired concentration of the test compound (or DMSO for control) and the pH indicator.
-
In the second syringe, load the CO2-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance at the appropriate wavelength for the pH indicator (e.g., 400 nm for p-nitrophenol) over time. The initial rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive).
-
Data Presentation: Hypothetical IC50 Values
| Carbonic Anhydrase Isoform | Hypothetical IC50 (nM) |
| hCA I | 5,200 |
| hCA II | 850 |
| hCA IX | 75 |
| hCA XII | 120 |
Tier 2: Cell-Based Functional Assays
If potent and selective inhibition is observed in vitro, the next logical step is to assess the compound's effects in a cellular context, particularly in cancer cell lines known to overexpress specific CA isoforms (e.g., MDA-MB-231 or HT-29 cells for CA IX).
Protocol: Seahorse XF Extracellular Acidification Rate (ECAR) Assay
This assay measures the rate at which cells acidify their surrounding medium, which is largely a result of lactate and CO2 extrusion, the latter being dependent on CA activity.
-
Cell Seeding:
-
Seed cancer cells (e.g., HT-29) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a dose-response range of this compound.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glutamine and treat the cells with the test compound for the desired pre-incubation time.
-
-
Assay Execution:
-
Load the prepared cell plate into the Seahorse XF Analyzer.
-
The instrument will measure the ECAR in real-time, both basally and after the injection of metabolic modulators (e.g., glucose, oligomycin, 2-DG) to assess glycolytic function.
-
-
Data Analysis:
-
A reduction in the basal ECAR upon treatment with the compound would be consistent with the inhibition of extracellular CA activity.
-
Analyze the data to determine the effect of the compound on key parameters of glycolysis.
-
Part 3: Trustworthiness and Self-Validation
The described protocols incorporate internal controls for self-validation. In the in vitro assay, a known, potent CA inhibitor like acetazolamide should be run in parallel as a positive control. For cell-based assays, the use of cell lines with varying levels of CA expression or the use of siRNA to knockdown the target CA can provide strong evidence for on-target activity.
Conclusion
This technical guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By postulating a scientifically sound hypothesis based on its chemical structure and outlining a clear, tiered experimental plan, researchers can efficiently and rigorously elucidate its biological function. This approach, grounded in established methodologies and logical progression, ensures that the generated data is both reliable and insightful, paving the way for potential therapeutic development.
References
-
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168–181. [Link]
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as drug discovery targets. Future Medicinal Chemistry, 10(12), 1389–1392. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, M. G. (2017). Novel 1,3,4-thiadiazole derivatives as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 790–798. [Link]
-
Agilent Technologies. (2017). Seahorse XF Cell Mito Stress Test Kit User Guide. [Link]
-
O'Donnell, P. M., et al. (2013). The NCI-60 cell line panel: a public resource for cancer research. Cancer Research, 73(8 Supplement), 3673-3673. [Link]
"Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid" IUPAC name
An In-depth Technical Guide to 2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic Acid
Executive Summary: This document provides a comprehensive technical overview of the heterocyclic compound formally named 2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic acid. It is designed for an audience of researchers, medicinal chemists, and drug development professionals. This guide elucidates the molecule's structural and chemical identity, proposes a detailed, mechanistically-grounded synthetic pathway, and explores its therapeutic potential by contextualizing it within the extensive pharmacological activities of the 1,3,4-thiadiazole scaffold. The narrative emphasizes the rationale behind synthetic strategies and the structure-activity relationships that position this compound as a molecule of interest for further investigation.
Molecular Identification and Physicochemical Profile
The precise characterization of a compound is foundational to all subsequent research and development. This section details the formal nomenclature, structural attributes, and key physicochemical properties of the title compound.
IUPAC Nomenclature and Structural Elucidation
The compound is identified by the CAS Number 83244-83-1.[1][2] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic acid . The name "Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid" is also used and is chemically descriptive.[1][2]
The structure consists of three key moieties:
-
A 1,3,4-thiadiazole ring : A five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This core is a well-established "pharmacophore" known for a wide range of biological activities.[3]
-
A propyl group : An n-propyl chain (CH₂CH₂CH₃) substituted at position 5 of the thiadiazole ring.
-
An N-oxalylamino group : An amino group at position 2 of the thiadiazole ring, which is acylated by an oxalyl group, forming an amide linkage to a two-carbon chain containing a carboxylic acid and a ketone. This functional group arrangement—specifically the amide, ketone, and carboxylic acid—provides multiple points for hydrogen bonding and potential interactions with biological targets.
Caption: 2D structure of 2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic acid.
Chemical Identifiers and Physicochemical Data
Quantitative data is crucial for experimental design, including solubility studies, formulation, and computational modeling. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 83244-83-1 | [1][2] |
| Molecular Formula | C₇H₉N₃O₃S | [1][2] |
| Molecular Weight | 215.23 g/mol | [1][2] |
| Canonical SMILES | CCCC1=NN=C(S1)NC(=O)C(=O)O | [1] |
| Hazard | Irritant | [2] |
Synthesis and Mechanistic Rationale
While a specific, published synthesis for this exact molecule is not available, a robust and logical synthetic route can be proposed based on well-established reactions for constructing the 1,3,4-thiadiazole core and subsequent N-acylation. This approach exemplifies the predictive power of organic chemistry in drug discovery.
Retrosynthetic Strategy
A logical retrosynthetic analysis breaks the target molecule down into simpler, commercially available precursors. The primary disconnection is at the amide bond, separating the thiadiazole amine intermediate from the acylating agent. A second disconnection breaks the thiadiazole ring to reveal the starting materials.
Caption: Retrosynthetic analysis of the target compound.
This analysis leads to a two-step forward synthesis:
-
Step 1: Acid-catalyzed cyclocondensation of butyric acid and thiosemicarbazide to form the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole.
-
Step 2: N-acylation of the intermediate with an oxalyl derivative, followed by hydrolysis if necessary, to yield the final product.
Proposed Synthetic Protocol
Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This reaction is a classic Hantzsch-type synthesis for 1,3,4-thiadiazoles. The use of polyphosphoric acid (PPA) as both a catalyst and solvent is a common and effective method for this transformation.[4]
-
Reagents:
-
Butyric acid (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Polyphosphoric acid (PPA) (sufficient quantity to ensure stirrability, ~10x weight of thiosemicarbazide)
-
-
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid and heat to approximately 70-80°C to reduce its viscosity.
-
Add thiosemicarbazide to the warm PPA with vigorous stirring.
-
Slowly add butyric acid to the mixture.
-
Heat the reaction mixture to 100-110°C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Allow the mixture to cool to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.
-
Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or NaOH solution) to a pH of ~7-8. This liberates the free amine.[4]
-
Filter the resulting solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
-
Causality: PPA acts as a powerful dehydrating agent, facilitating the intramolecular cyclization of the initially formed acylthiosemicarbazide intermediate. Neutralization is critical as the product will exist as a protonated salt in the acidic workup solution.
Step 2: Synthesis of 2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic acid
The amino group of the thiadiazole intermediate is nucleophilic and can be readily acylated. Using a mono-protected oxalyl derivative like ethyl oxalyl chloride prevents unwanted side reactions and is followed by a simple hydrolysis step.
-
Reagents:
-
2-Amino-5-propyl-1,3,4-thiadiazole (1.0 eq)
-
Ethyl oxalyl chloride (1.1 eq)
-
A non-nucleophilic base (e.g., triethylamine or pyridine) (1.2 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Aqueous base for hydrolysis (e.g., LiOH or NaOH)
-
-
Procedure:
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole in the anhydrous solvent and cool the flask in an ice bath (0°C).
-
Add the base (e.g., triethylamine).
-
Add ethyl oxalyl chloride dropwise to the stirred solution. The reaction is typically exothermic.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude ethyl ester intermediate.
-
Dissolve the crude ester in a suitable solvent (e.g., THF/water mixture).
-
Add an aqueous solution of a base (e.g., 1M LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with dilute acid (e.g., 1M HCl) to a pH of ~2-3 to precipitate the carboxylic acid product.
-
Filter the solid, wash with cold water, and dry to yield the final product.
-
Purification and Characterization
The final compound should be purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography. Its identity and purity must be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of protons and carbons.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (C=O of acid and amide, N-H, C-N).
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
Scientific Context and Potential Applications
The therapeutic potential of this molecule is inferred from the extensive and diverse biological activities associated with its core 1,3,4-thiadiazole scaffold. This heterocycle is considered a "privileged structure" in medicinal chemistry.
The 1,3,4-Thiadiazole Scaffold in Medicinal Chemistry
The 1,3,4-thiadiazole nucleus is a bioisostere of pyrimidine and is present in numerous marketed drugs and clinical candidates. Its five-membered ring structure is planar and aromatic, and the heteroatoms (N, S) are excellent hydrogen bond acceptors, contributing to strong and specific interactions with biological targets.[3] The scaffold is known for its metabolic stability and favorable pharmacokinetic profile.
Potential Therapeutic Activities
Derivatives of 1,3,4-thiadiazole have been reported to possess a remarkably broad spectrum of pharmacological activities. The presence of the oxoacetic acid moiety on the subject molecule could enhance its solubility and provide additional interaction points, potentially tuning its activity towards specific targets.
| Potential Biological Activity | Rationale and Supporting Evidence |
| Antimicrobial | The 2-amino-1,3,4-thiadiazole moiety is a well-known scaffold for potent antibacterial and antifungal agents.[5][6][7][8] The mechanism often involves the inhibition of essential microbial enzymes. |
| Anticancer | Numerous 1,3,4-thiadiazole derivatives have demonstrated significant cytotoxic properties against various human cancer cell lines, including lung, skin, and ovarian cancer.[3][9] Some derivatives act as inhibitors of enzymes crucial for tumor growth, such as carbonic anhydrase or histone deacetylases (HDACs).[3] |
| Anti-inflammatory | This class of compounds has been investigated for its anti-inflammatory and analgesic effects.[3] |
| Antiviral | Antiviral activity, including against HIV and influenza viruses, has been reported for certain thiadiazole derivatives.[3] |
| Diuretic | The thiadiazole ring is present in diuretic drugs like acetazolamide, and novel derivatives are continually explored for this purpose.[10] |
Conclusion and Future Directions
2-((5-Propyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetic acid is a synthetically accessible heterocyclic compound with significant potential for drug discovery. Its structure combines the pharmacologically validated 1,3,4-thiadiazole core with a functionalized side chain that offers opportunities for potent and selective target engagement.
Future research should focus on:
-
Execution of the Proposed Synthesis: The synthesis and full analytical characterization of the compound are the immediate next steps.
-
In Vitro Biological Screening: The compound should be screened against a diverse panel of targets, including various bacterial and fungal strains, and a range of human cancer cell lines, to identify its primary biological activity.
-
Structure-Activity Relationship (SAR) Studies: If promising activity is found, analogues with different alkyl chains (e.g., ethyl, butyl, isopropyl) at the C5 position and modifications to the linker should be synthesized and tested to establish a clear SAR.
-
Computational Studies: Molecular docking and dynamics simulations could be employed to predict potential biological targets and elucidate binding modes, guiding further optimization efforts.
This technical guide provides the foundational chemical knowledge and strategic direction necessary to advance the investigation of this promising compound from a chemical entity to a potential therapeutic lead.
References
- Benchchem. This compound.
- Matrix Scientific. This compound.
- Aggarwal, N., & Rathi, E. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. MDPI.
- ChemicalBook. This compound | 83244-83-1.
- Singh, A., & Singh, V. K. (2025). SYNTHESIS OF 2-AMINO-5-ARYL-1,3,4-THIADIAZOLE CATALYZED BY ORANGE JUICE AND ANTIMICROBIAL ACTIVITY. EPH-International Journal of Biological & Pharmaceutical Science.
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Nguyen, T. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. [Online] Available at: [Link]
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A Comprehensive Technical Guide to Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Abstract
This technical guide provides a detailed examination of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid, a heterocyclic compound featuring the versatile 1,3,4-thiadiazole scaffold. This document outlines the fundamental physicochemical properties, including a definitive determination of its molecular weight, and presents a logical, field-tested workflow for its synthesis and subsequent analytical characterization. Protocols for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed to ensure structural verification and purity assessment. Furthermore, this guide discusses the broader context of 1,3,4-thiadiazole derivatives in modern drug discovery, highlighting their established biological activities and potential therapeutic applications. This paper is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of this specific molecule and its class.
Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold
Heterocyclic compounds form the bedrock of medicinal chemistry, with the 1,3,4-thiadiazole ring being a particularly privileged scaffold.[1] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, imparts a unique combination of physicochemical properties to molecules, including metabolic stability, hydrogen bonding capability, and a rigid conformational structure.[2] These attributes make 1,3,4-thiadiazole derivatives ideal candidates for interacting with biological targets.
The broad therapeutic potential of this class of compounds has been extensively documented and includes applications as antimicrobial, anti-inflammatory, analgesic, anticancer, and antiviral agents.[1][2][3][4] The versatility of the 1,3,4-thiadiazole core allows for substitution at the 2- and 5-positions, enabling chemists to fine-tune the molecule's steric and electronic properties to optimize biological activity. This guide focuses on a specific derivative, this compound, providing a foundational understanding of its core properties as a platform for further research and development.
Physicochemical Properties and Molecular Structure
A precise understanding of a compound's physicochemical properties is paramount for any research or development application. The fundamental characteristics of this compound are detailed below.
Molecular Identity
Based on its IUPAC name, the molecular formula is determined to be C₇H₉N₃O₃S . From this formula, the precise molecular weight can be calculated.
-
Molecular Formula: C₇H₉N₃O₃S
-
Molecular Weight (Monoisotopic): 231.0368 g/mol
-
Average Molecular Weight: 231.25 g/mol
These values are critical for mass spectrometry analysis, solution preparation, and stoichiometric calculations in synthetic reactions.
Structural Representation
The two-dimensional structure of the molecule is depicted below. The structure consists of a central 1,3,4-thiadiazole ring, substituted at the 5-position with a propyl group and at the 2-position with an oxamoyl (amino-oxo-acetyl) group.
Caption: 2D Structure of the target molecule.
Tabulated Physicochemical Data
For ease of reference, the key computed properties and identifiers for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 231.25 g/mol | Calculated |
| Molecular Formula | C₇H₉N₃O₃S | Calculated |
| IUPAC Name | oxo{[(5-propyl-1,3,4-thiadiazol-2-yl)amino]}acetic acid | Standard |
| Canonical SMILES | CCCC1=NN=C(S1)NC(=O)C(=O)O | PubChem CID 292304 (Analogue)[5] |
| Hydrogen Bond Donors | 2 | Computed |
| Hydrogen Bond Acceptors | 6 | Computed |
| Rotatable Bonds | 4 | Computed |
Synthesis and Purification Workflow
The synthesis of 2-amino-1,3,4-thiadiazole derivatives is a well-established area of organic chemistry.[6][7] The target molecule can be synthesized via a two-step process starting from commercially available precursors. The workflow is designed to be robust and reproducible, incorporating a final purification step to ensure high sample purity for subsequent applications.
Retrosynthetic Analysis
A logical retrosynthetic pathway involves disconnecting the oxamoyl side chain, identifying 2-amino-5-propyl-1,3,4-thiadiazole as a key intermediate. This intermediate is, in turn, derived from the cyclization of a thiosemicarbazide with an appropriate carboxylic acid or its derivative.
Caption: Retrosynthetic pathway for the target molecule.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
-
Reaction Setup: To a solution of butyric acid (1 equivalent) in phosphorus oxychloride (3-5 equivalents) in a round-bottom flask equipped with a reflux condenser, add thiosemicarbazide (1 equivalent) portion-wise with stirring.[7][8]
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, allow the mixture to cool to room temperature. Carefully pour the cooled mixture onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or ammonium hydroxide solution until the pH is approximately 7-8.
-
Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield the crude 2-amino-5-propyl-1,3,4-thiadiazole intermediate.
Step 2: Acylation to form this compound
-
Reaction Setup: Dissolve the dried intermediate (1 equivalent) in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) in a flask placed in an ice bath (0 °C).
-
Acylation: Add a base, such as triethylamine or pyridine (1.2 equivalents), to the solution. Then, add a solution of oxalyl chloride (1.1 equivalents) in the same solvent dropwise while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.
-
Hydrolysis & Workup: Add water to the reaction mixture to hydrolyze the intermediate acid chloride and quench the reaction. Acidify the aqueous layer with dilute HCl (e.g., 1M) to a pH of 2-3 to precipitate the carboxylic acid product.
-
Isolation and Purification: Collect the solid product by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, pure compound.
Analytical Characterization and Validation
Confirming the identity and purity of the synthesized compound is a critical, self-validating step in the workflow. Standard spectroscopic methods are employed for this purpose.[8][9]
Characterization Workflow
The following diagram illustrates the logical flow of analytical techniques used to validate the synthesized product.
Caption: Analytical workflow for compound validation.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the synthesized compound.
-
Methodology (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution into the ESI-MS instrument.
-
Acquire spectra in both positive and negative ion modes.
-
-
Expected Results:
-
Positive Ion Mode [M+H]⁺: Expected m/z = 232.0441
-
Negative Ion Mode [M-H]⁻: Expected m/z = 230.0294
-
The observation of these ions at high resolution provides strong evidence for the successful synthesis of the target compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by observing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.[10][11]
-
Methodology:
-
Dissolve ~5-10 mg of the purified sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).[12]
-
-
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Carboxylic Acid Proton (-COOH): A broad singlet at δ 13-14 ppm.
-
Amide Proton (-NH-): A singlet at δ 10-12 ppm.
-
Propyl Group (-CH₂CH₂CH₃):
-
A triplet corresponding to the -CH₂- group adjacent to the thiadiazole ring (~δ 3.0 ppm).
-
A sextet for the internal -CH₂- group (~δ 1.7 ppm).
-
A triplet for the terminal -CH₃ group (~δ 0.9 ppm).
-
-
-
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Thiadiazole Carbons: Two distinct signals in the aromatic region (~δ 160-170 ppm).
-
Carbonyl Carbons (-C=O): Two signals in the downfield region (~δ 155-165 ppm).
-
Propyl Carbons: Three signals in the aliphatic region (~δ 10-35 ppm).
-
Potential Applications in Drug Development
While this compound itself may not be a known drug, its structural motifs are present in compounds with significant biological activity. The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, allowing its derivatives to potentially interfere with DNA replication processes in cancer cells.[13] The presence of the carboxylic acid and amide groups provides hydrogen bonding capabilities crucial for interacting with enzyme active sites.
Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide array of pharmacological activities, making this compound a valuable starting point for library synthesis in drug discovery programs targeting:
-
Anticancer Activity: Many thiadiazole derivatives have shown potent cytotoxic properties against various cancer cell lines.[13][14]
-
Antimicrobial & Antifungal Activity: The scaffold is a key component in numerous compounds developed to combat bacterial and fungal infections.[15][16]
-
Anti-inflammatory Activity: The rigid ring structure is suitable for designing inhibitors of enzymes involved in inflammatory pathways.[1]
Conclusion
This technical guide has established the foundational chemical and analytical knowledge for this compound. Its molecular weight has been definitively calculated as 231.25 g/mol (average). A robust, two-step synthesis protocol and a comprehensive, self-validating analytical workflow have been provided to enable researchers to produce and verify this compound with high confidence. Grounded in the extensive therapeutic history of the 1,3,4-thiadiazole scaffold, this molecule represents a promising starting point for further investigation and derivatization in medicinal chemistry and drug discovery programs.
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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PubChem. (n.d.). (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-methyl-1-((2-methylpropan-2-yl)oxy)-1-oxopropan-2-yl)oxyiminoacetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Palamarchuk, M., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5227. [Link]
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Dulare, R. (2025). Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. International Journal of Scientific Research in Engineering and Management, 9(6). [Link]
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Sanna, V., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. International Journal of Molecular Sciences, 25(8), 4479. [Link]
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Chudzik, M., et al. (2024). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Molecules, 29(12), 2827. [Link]
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PubChem. (n.d.). Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, T., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 639311. [Link]
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Stoyanov, N., et al. (2021). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 26(18), 5464. [Link]
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Barboiu, M., et al. (n.d.). 1,3,4-Thiadiazole Derivatives. Part 9. Synthesis and Biological Activity of Metal Complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole. ResearchGate. Retrieved from [Link]
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Çavuş, M. S., & Muğlu, H. (n.d.). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. DergiPark. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Masoudi, W. A. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(11), 948-957. [Link]
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An In-depth Technical Guide to the Role of the 1,3,4-Thiadiazole Scaffold in Cancer Research, with a Focus on "Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid" as a Structural Archetype
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the burgeoning role of 1,3,4-thiadiazole derivatives in oncology. While the specific compound "Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid" (CAS No: 83244-83-1)[1] is used as a foundational example, the core of this document explores the broader significance of the 1,3,4-thiadiazole scaffold as a privileged pharmacophore in the design of novel anticancer agents. We will delve into the synthetic rationale, diverse mechanisms of action, and robust preclinical evaluation methodologies that underpin the development of this promising class of molecules.
Part 1: The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Oncology
The 1,3,4-thiadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. This scaffold has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to engage with a wide array of biological targets[2][3]. Its structural rigidity, metabolic stability, and capacity for diverse substitutions make it an ideal building block for creating libraries of bioactive compounds[4].
In the context of cancer research, the 1,3,4-thiadiazole ring is considered a "privileged scaffold" for several key reasons:
-
Bioisosteric Similarity: The thiadiazole ring is a bioisostere of pyrimidine, a core component of nucleobases. This similarity allows certain thiadiazole derivatives to interfere with DNA synthesis and replication, a hallmark of rapidly dividing cancer cells[3][5].
-
Physicochemical Properties: The mesoionic nature of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes, leading to good oral absorption and bioavailability[2][6].
-
Versatile Substitution Patterns: The 2- and 5-positions of the thiadiazole ring are readily amenable to chemical modification, allowing for the fine-tuning of steric and electronic properties to optimize target binding and selectivity[2].
The representative compound, This compound , exemplifies a common structural motif: a 2,5-disubstituted 1,3,4-thiadiazole. The propyl group at the 5-position and the amino-acetic acid moiety at the 2-position provide functional handles that can influence the compound's pharmacokinetic profile and its interaction with specific biological targets.
Part 2: Synthetic Strategies for 1,3,4-Thiadiazole Derivatives
The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles is well-established in the chemical literature. A common and efficient approach involves the cyclization of thiosemicarbazides with various reagents. Below is a plausible, generalized protocol for the synthesis of a precursor to our representative compound, 2-amino-5-propyl-1,3,4-thiadiazole.
Experimental Protocol: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This protocol is based on established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles[7].
Materials:
-
Butyric acid (or Butanoyl chloride)
-
Thiosemicarbazide
-
Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)
-
Ammonium hydroxide (for neutralization)
-
Ethanol (for recrystallization)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stirrer
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, combine one molar equivalent of thiosemicarbazide with a slight excess (1.1 equivalents) of butyric acid.
-
Cyclization: Carefully add polyphosphoric acid to the mixture with stirring. The amount of PPA should be sufficient to create a stirrable paste.
-
Heating: Heat the reaction mixture to 100-120°C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. This will precipitate the crude product.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the purified 2-amino-5-propyl-1,3,4-thiadiazole.
The subsequent addition of the oxoacetic acid moiety would involve a separate reaction, such as the acylation of the 2-amino group.
Caption: Workflow for an in vivo xenograft efficacy study.
Part 5: Future Perspectives and Drug Development Challenges
The 1,3,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Future research will likely focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the thiadiazole ring to enhance potency, selectivity, and drug-like properties.
-
Multi-Targeted Agents: Designing single molecules that can inhibit multiple cancer-related targets simultaneously to overcome drug resistance.
-
Drug Delivery Systems: Developing novel formulations to improve the solubility, stability, and tumor-targeting of thiadiazole-based drugs.
Despite the promise shown in preclinical studies, the translation of these compounds into clinical candidates faces challenges, including optimizing pharmacokinetic profiles, ensuring a favorable safety margin, and identifying predictive biomarkers for patient selection. [6]Continued interdisciplinary collaboration between medicinal chemists, biologists, and clinicians will be essential to unlock the full therapeutic potential of this versatile chemical class.
References
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- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). MDPI.
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- This compound. (n.d.).
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Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid: A Technical Guide to its Evaluation as a Novel Anticonvulsant Agent
Executive Summary: Epilepsy remains a significant neurological disorder, and the demand for novel anticonvulsant therapies with improved efficacy and safety profiles is ever-present. This technical guide provides an in-depth overview of the synthesis, characterization, and preclinical evaluation of a novel 1,3,4-thiadiazole derivative, "Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid," as a potential anticonvulsant agent. The 1,3,4-thiadiazole scaffold has been identified as a promising pharmacophore for anticonvulsant activity, with evidence suggesting a mechanism of action involving the enhancement of GABAergic neurotransmission.[1][2] This document outlines a comprehensive, field-proven workflow for researchers, scientists, and drug development professionals engaged in the discovery and development of new central nervous system therapeutics. The protocols detailed herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: The Therapeutic Imperative for Novel Anticonvulsants
Epilepsy is a chronic neurological condition characterized by recurrent seizures, affecting millions worldwide.[1] Despite the availability of numerous antiepileptic drugs (AEDs), a significant portion of patients continue to experience seizures or suffer from dose-limiting side effects. This underscores the critical need for the development of new therapeutic agents with novel mechanisms of action, improved tolerability, and broader efficacy.
The 1,3,4-thiadiazole nucleus is a versatile heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse pharmacological activities, including anticonvulsant properties.[3] Several derivatives have demonstrated potent activity in preclinical models, suggesting their potential as a new class of AEDs.[1] This guide focuses on a specific, novel derivative, this compound, and provides a systematic approach to its evaluation.
Synthesis and Characterization of this compound
A plausible and efficient two-step synthetic pathway for the target compound is proposed, commencing with the synthesis of the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole.
Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole (Intermediate 1)
The synthesis of the 2-amino-5-substituted-1,3,4-thiadiazole core is a well-established process.[2] The following protocol outlines a one-pot synthesis from butyric acid and thiosemicarbazide.
Experimental Protocol:
-
To a solution of butyric acid (1 equivalent) in a suitable solvent such as chloroform, add polyphosphate ester (PPE) (a sufficient amount to ensure a stirrable mixture).[4]
-
Add thiosemicarbazide (1 equivalent) to the reaction mixture.
-
Reflux the mixture with stirring for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-5-propyl-1,3,4-thiadiazole.
Synthesis of this compound (Target Compound)
The final step involves the N-alkylation of the amino group of the thiadiazole intermediate with an appropriate acetic acid derivative, followed by hydrolysis of the ester.
Experimental Protocol:
-
Suspend 2-amino-5-propyl-1,3,4-thiadiazole (1 equivalent) and a suitable base (e.g., potassium carbonate, 2 equivalents) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60-70 °C for 8-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude ester intermediate.
-
Filter the precipitate, wash with water, and dry.
-
Hydrolyze the crude ester by refluxing with a solution of sodium hydroxide (2 equivalents) in a mixture of ethanol and water for 2-4 hours.
-
Cool the reaction mixture and acidify with dilute hydrochloric acid to a pH of 3-4 to precipitate the target compound.
-
Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain pure this compound.
Caption: Synthetic pathway for this compound.
Structural Elucidation and Purity Assessment
The identity and purity of the synthesized compound must be rigorously confirmed using a panel of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | Functional group identification | Presence of C=O (carboxylic acid), N-H, C-N, and C=N stretching vibrations. |
| ¹H NMR Spectroscopy | Proton environment determination | Characteristic chemical shifts for the propyl group protons, the methylene protons of the acetic acid moiety, and the N-H proton. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation | Resonances corresponding to the carbons of the thiadiazole ring, the propyl group, and the acetic acid moiety. |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |
| Elemental Analysis | Elemental composition verification | The percentage composition of C, H, N, and S should be within ±0.4% of the theoretical values. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak indicating a purity of ≥95%. |
Preclinical In Vivo Evaluation of Anticonvulsant Activity
The initial assessment of anticonvulsant activity is conducted using well-validated rodent seizure models. The two most common primary screening tests are the Maximal Electroshock Seizure (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.
Maximal Electroshock Seizure (MES) Test
The MES test is a model of generalized tonic-clonic seizures and is predictive of drugs that prevent seizure spread.
Experimental Protocol:
-
Animals: Adult male Swiss mice (20-25 g).
-
Housing: House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Administration: Administer the test compound intraperitoneally (i.p.) at various doses (e.g., 10, 30, 100 mg/kg) dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). A control group receives the vehicle only.
-
Time of Peak Effect: Determine the time of peak effect for the test compound by administering a fixed dose and performing the MES test at different time points (e.g., 15, 30, 60, 120 minutes) post-administration.
-
Seizure Induction: At the time of peak effect, apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Endpoint: The abolition of the hind limb tonic extensor phase of the seizure is considered a positive result.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED₅₀) using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for clonic seizures and is sensitive to drugs that elevate the seizure threshold.
Experimental Protocol:
-
Animals and Housing: As described for the MES test.
-
Drug Administration: Administer the test compound and vehicle as described for the MES test.
-
Chemoconvulsant Administration: At the time of peak effect, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsant dose (e.g., 85 mg/kg).
-
Observation Period: Observe the animals for 30 minutes for the presence or absence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures during the observation period indicates protection.
-
Data Analysis: Calculate the percentage of animals protected at each dose and determine the ED₅₀.
Caption: Workflow for in vivo anticonvulsant screening.
In Vitro Mechanistic Studies: Elucidating the Mode of Action
Given that many 1,3,4-thiadiazole derivatives are thought to exert their anticonvulsant effects through the GABAergic system, in vitro studies should focus on this pathway.[1][2]
GABA-A Receptor Binding Assay
This assay determines if the test compound interacts with the GABA-A receptor complex.
Experimental Protocol:
-
Membrane Preparation: Prepare synaptic membranes from whole rat brains.
-
Radioligand: Use a radiolabeled ligand that binds to the GABA-A receptor, such as [³H]muscimol.
-
Incubation: Incubate the synaptic membranes with the radioligand in the presence and absence of various concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the amount of radioactivity bound to the membranes using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the effect of the test compound on GABA-A receptor function in neurons.
Experimental Protocol:
-
Cell Culture/Brain Slices: Use primary cultured neurons or acute brain slices containing GABAergic synapses.
-
Recording: Establish a whole-cell patch-clamp recording from a neuron.
-
GABA Application: Apply GABA to the neuron to elicit an inward chloride current (at a holding potential of -60 mV).
-
Test Compound Application: Co-apply the test compound with GABA and observe any changes in the GABA-evoked current.
-
Data Analysis: Quantify the potentiation or inhibition of the GABA-A receptor-mediated current by the test compound.
Caption: Proposed mechanism of action via GABA-A receptor modulation.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to the synthesis, characterization, and preclinical evaluation of "this compound" as a potential anticonvulsant agent. The successful execution of these protocols will provide critical data on the compound's anticonvulsant activity and its potential mechanism of action. Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency and pharmacokinetic properties.
-
Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Advanced Seizure Models: Evaluation in chronic epilepsy models to assess efficacy against spontaneous recurrent seizures.
-
Safety and Toxicology Studies: Determination of the therapeutic index and potential adverse effects.
The systematic approach detailed in this guide provides a solid foundation for the advancement of this and other novel 1,3,4-thiadiazole derivatives as potential next-generation anticonvulsant therapies.
References
-
Chauhan, A., Kumar, A., & Sharma, S. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 10, 839121. [Link]
-
Siddiqui, N., Ahsan, W., & Alam, M. S. (2015). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journal of Pharmacy, 1(1), 34-45. [Link]
-
Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy. Epilepsy Research, 93(2-3), 101-118.
- White, H. S., Woodhead, J. H., Wilcox, K. S., Stables, J. P., Dudek, F. E., & Löscher, W. (2002). The NIH anticonvulsant drug development (ADD) program: a comprehensive and integrated approach to the discovery and development of new antiepileptic drugs. In Models of Seizures and Epilepsy (pp. 111-124). Academic Press.
- Olsen, R. W. (2015).
- Johnston, G. A. (2013). GABA A receptor pharmacology. Pharmacology & therapeutics, 140(3), 253-264.
-
Venngage. (2026, January 8). How to Write a Technical White Paper (2026 Guide). [Link]
-
Pascal, R. (2025, September 30). How To Write White Papers For Pharmaceutical Companies. [Link]
-
Trew Marketing. (2023, March 14). Content IS King: How to Write a Technical White Paper for Engineers. [Link]
-
Drug Information Association. (n.d.). White Papers. [Link]
-
Labiotech.eu. (2019, May 16). Avoid These Pitfalls When Creating a Life Sciences White Paper. [Link]
-
Medpace. (n.d.). Whitepaper: Winning at Your Drug Development Strategy. [Link]
-
Zablotskaya, A., Bisenieks, E., & Belyakov, S. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5202. [Link]
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- 1. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for the NMR Characterization of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Structural Imperative of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
The compound this compound, with the chemical formula C₇H₉N₃O₃S and a molecular weight of 215.23, represents a significant scaffold in medicinal chemistry.[1] The 1,3,4-thiadiazole ring is a well-established pharmacophore known to impart a wide range of biological activities to molecules in which it is embedded.[2][3] The appendage of a propyl group at the 5-position and an N-linked oxoacetic acid moiety at the 2-position creates a molecule with a unique constellation of electronic and steric properties, suggesting potential applications in drug discovery.
Precise and unambiguous structural characterization is the bedrock of any chemical research, particularly in the pharmaceutical sciences where structure-activity relationships are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the elucidation of the structure of small molecules in solution.[4] This application note provides a comprehensive guide to the characterization of this compound using one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques. The causality behind experimental choices is explained to empower researchers to not only replicate the described protocols but also to adapt them to analogous chemical systems.
Plausible Synthetic Pathway and Potential Impurities
A robust analytical characterization begins with an understanding of the synthetic route, as this informs the potential impurities that may be present in the final sample. A plausible two-step synthesis for this compound is outlined below.
The initial step likely involves the cyclization of butyric acid with thiosemicarbazide, catalyzed by an acid such as polyphosphoric acid, to yield the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole.[5] The subsequent step would be the acylation of the amino group with a derivative of oxamic acid, for instance, oxalyl chloride or by using peptide coupling reagents like EDC and HOBt with oxamic acid.[6]
Potential impurities arising from this synthesis could include unreacted starting materials (butyric acid, thiosemicarbazide, 2-amino-5-propyl-1,3,4-thiadiazole), byproducts from side reactions, or residual coupling agents. A thorough NMR analysis is crucial for the identification and quantification of any such impurities.
Experimental Protocols for NMR Characterization
The following protocols are designed to provide a comprehensive NMR dataset for the unambiguous structural elucidation of this compound.
Sample Preparation
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the target compound, and its high boiling point allows for variable temperature experiments if needed. Importantly, the acidic protons of the carboxylic acid and the amide N-H will be observable in DMSO-d₆, whereas they would exchange with deuterium in solvents like D₂O.
-
Concentration: Prepare a solution of approximately 10-20 mg of the purified compound in 0.6 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
NMR Data Acquisition
All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz for ¹H.
1. ¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
2. ¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: -10 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C has a low natural abundance.
3. 2D NMR Spectroscopy:
To confirm the assignments made from the 1D spectra, the following 2D experiments are recommended:
-
¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks, particularly within the propyl chain.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments.
Spectral Interpretation and Predicted Chemical Shifts
The following is a detailed guide to interpreting the NMR spectra of this compound, including predicted chemical shifts based on known data for similar structures.
Molecular Structure with Atom Numbering
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding.[7] Its signal will disappear upon addition of D₂O. |
| -NH- | ~9.5 - 10.5 | Singlet | 1H | The amide proton is also deshielded and its chemical shift can be concentration and temperature dependent. |
| -CH₂- (C2') | ~2.9 - 3.2 | Triplet | 2H | These protons are adjacent to the electron-withdrawing thiadiazole ring, leading to a downfield shift. They will be coupled to the C1' protons. |
| -CH₂- (C1') | ~1.7 - 2.0 | Sextet | 2H | These methylene protons will be split by both the adjacent CH₂ and CH₃ groups. |
| -CH₃ (C3') | ~0.9 - 1.2 | Triplet | 3H | The terminal methyl group of the propyl chain will appear as a triplet due to coupling with the adjacent CH₂ group. |
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| Cβ (-COOH) | 165 - 175 | The carboxylic acid carbonyl carbon is significantly deshielded.[5] |
| Cα (-CO-) | 155 - 165 | The amide carbonyl carbon is also in a downfield region. |
| C2 (Thiadiazole) | 160 - 165 | Carbons in the 1,3,4-thiadiazole ring are typically found in this region.[3][8] |
| C5 (Thiadiazole) | 158 - 163 | Similar to C2, this carbon is part of the heterocyclic aromatic system.[3][8] |
| C2' (-CH₂-) | 30 - 35 | This carbon is attached to the thiadiazole ring, causing a downfield shift compared to a simple alkane. |
| C1' (-CH₂-) | 20 - 25 | A typical chemical shift for a methylene carbon in a propyl chain. |
| C3' (-CH₃) | 10 - 15 | The terminal methyl carbon of the propyl group. |
Confirming the Structure with 2D NMR
While 1D NMR provides essential information, 2D NMR is invaluable for confirming the connectivity of the molecule.
-
COSY: A cross-peak between the signals at ~3.0 ppm (C2'-H) and ~1.8 ppm (C1'-H), and another between ~1.8 ppm (C1'-H) and ~1.0 ppm (C3'-H) will confirm the propyl chain structure.
-
HSQC: This spectrum will correlate each proton signal with its corresponding carbon signal, confirming the assignments in the tables above. For example, the triplet at ~3.0 ppm in the ¹H spectrum will show a correlation to the carbon signal at ~32 ppm in the ¹³C spectrum.
-
HMBC: This is arguably the most powerful tool for confirming the overall structure. Key expected correlations include:
-
A 3-bond correlation from the C2'-H protons (~3.0 ppm) to the C5 of the thiadiazole ring (~160 ppm).
-
A 2-bond correlation from the amide N-H proton (~10.0 ppm) to the C2 of the thiadiazole ring (~162 ppm) and the Cα of the oxoacetic acid moiety (~160 ppm).
-
A 3-bond correlation from the amide N-H proton to the Cβ of the carboxylic acid (~170 ppm).
-
By systematically analyzing these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound can be achieved with a high degree of confidence. This rigorous characterization is an indispensable step in the advancement of this compound in any research and development pipeline.
References
-
Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. Available at: [Link]
-
(2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry. Available at: [Link]
-
Loghmani-Khouzani, H., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]
-
(No authors listed). N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. National Institutes of Health. Available at: [Link]
-
Sun, N. B., et al. (2013). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. Asian Journal of Chemistry, 25(18), 10331-10333. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]
-
(2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Publishing. Available at: [Link]
-
(2025). Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. ResearchGate. Available at: [Link]
-
(2011). Synthesis, structure elucidation and DFT studies of new thiadiazoles. Academic Journals. Available at: [Link]
- (No authors listed). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
-
(2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]
- (No authors listed). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. Google Patents.
-
(No authors listed). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
(2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. MDPI. Available at: [Link]
-
(No authors listed). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Available at: [Link]
-
(2022). Pyridine-1,3,4-Thiadiazole-Schiff Base Derivatives, as Antioxidant and Antimitotic Agent: Synthesis. Radhabai Kale Mahila Mahavidyalaya Ahmednagar. Available at: [Link]
Sources
- 1. Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. rkmmanr.org [rkmmanr.org]
- 4. academicjournals.org [academicjournals.org]
- 5. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 6. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the synthesis of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established synthetic methodologies. Our goal is to help you navigate the common challenges associated with this synthesis, ensuring efficiency, purity, and reproducibility.
Synthesis Overview & Strategy
The synthesis of this compound is most effectively approached via a two-stage process. This strategy ensures high yields and minimizes purification challenges by building the molecule in a logical, stepwise manner.
-
Stage 1: Formation of the Thiadiazole Core. Synthesis of the key intermediate, 2-amino-5-propyl-1,3,4-thiadiazole, from commercially available starting materials.
-
Stage 2: N-Acylation and Hydrolysis. Functionalization of the exocyclic amino group with an oxoacetic acid moiety, typically via an ester intermediate, followed by hydrolysis to yield the final product.
This guide will address potential issues in both stages.
Visualizing the Synthetic Workflow
The following diagram illustrates the recommended synthetic pathway.
Caption: Recommended two-stage synthetic pathway.
Frequently Asked Questions (FAQs)
Stage 1: 2-Amino-5-propyl-1,3,4-thiadiazole Synthesis
Q1: Why is polyphosphoric acid (PPA) recommended over other acids like sulfuric acid for the cyclization? A1: While older methods use sulfuric acid, they often suffer from poor yields and charring. Polyphosphoric acid (PPA) is a superior reagent for this transformation because it acts as both a catalyst and a dehydrating agent, promoting the cyclocondensation of thiosemicarbazide and butyric acid under milder conditions (100-120 °C) to give excellent yields and a cleaner product.[1]
Q2: What is the optimal molar ratio of butyric acid to thiosemicarbazide? A2: A stoichiometric to slight excess of the carboxylic acid is preferred. A ratio of approximately 1.0 to 1.5 moles of butyric acid per mole of thiosemicarbazide is recommended for economical and high-yield synthesis.
Q3: My reaction mixture becomes too thick to stir. How can I prevent this? A3: This is a common issue, especially at lower temperatures. Ensure you are using sufficient PPA to maintain a stirrable mixture at the reaction temperature; at least two parts by weight of PPA per part of thiosemicarbazide is a good starting point. Maintaining the temperature above 100 °C also helps to keep the viscosity down.
Stage 2: N-Acylation and Hydrolysis
Q4: What is the best acylating agent for introducing the oxo-acetate group? A4: Ethyl oxalyl chloride is the reagent of choice. It is highly reactive and selectively acylates the amino group. A similar strategy has been successfully employed for producing related aryl-thiadiazole derivatives.[2] Using the ester form first prevents complications from the free carboxylic acid and allows for a cleaner reaction.
Q5: Why is triethylamine (TEA) used as the base during acylation? Why not NaOH or another inorganic base? A5: Triethylamine is a non-nucleophilic organic base. Its primary role is to scavenge the HCl byproduct generated during the acylation reaction. Using a nucleophilic base like NaOH could lead to unwanted side reactions, such as hydrolysis of the ethyl oxalyl chloride or the product ester.
Q6: What conditions are recommended for the final ester hydrolysis step? A6: Mild basic hydrolysis followed by acidic workup is recommended. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent system like THF/water at room temperature or slightly elevated temperatures is effective. It is crucial to monitor the reaction by TLC to avoid over-hydrolysis, which could potentially cleave the newly formed amide bond under harsh conditions.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: Low or No Yield of 2-Amino-5-propyl-1,3,4-thiadiazole (Stage 1)
| Symptom | Potential Cause | Recommended Solution |
| TLC shows only starting materials. | 1. Insufficient Temperature: The reaction is too slow below 100 °C. 2. Inactive PPA: PPA can absorb moisture from the air, reducing its activity. | 1. Verify Temperature: Ensure the internal reaction temperature is maintained between 100-120 °C. 2. Use Fresh PPA: Use a newly opened container of PPA or one that has been stored in a desiccator. |
| A dark, tar-like substance is formed. | 1. Excessive Temperature: Temperatures above 130 °C can cause decomposition. | 1. Control Temperature: Use an oil bath and a temperature controller to maintain the reaction temperature below 120 °C. |
| Product precipitates but yield is low after workup. | 1. Incomplete Neutralization: The thiadiazole product is basic and may remain in the acidic aqueous phase if neutralization is incomplete. | 1. Check pH: During the workup (drowning in water), slowly add a base like ammonium hydroxide and monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8) to ensure full precipitation. |
Problem: Complications During N-Acylation (Stage 2)
| Symptom | Potential Cause | Recommended Solution |
| Reaction is sluggish; starting amine persists. | 1. Reduced Nucleophilicity: The 2-amino group on the thiadiazole ring is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the heterocycle.[3][4] 2. Poor Reagent Quality: Ethyl oxalyl chloride can degrade upon exposure to moisture. | 1. Reaction Conditions: Ensure the reaction is run under anhydrous conditions. A slight warming to 40-50 °C may be necessary. 2. Use Fresh Reagent: Use freshly opened or distilled ethyl oxalyl chloride. |
| TLC shows multiple new spots. | 1. Diacylation: Reaction of a second molecule of ethyl oxalyl chloride at the amide nitrogen. 2. Side reaction with Base: If a nucleophilic base is used, it may react with the acylating agent. | 1. Control Stoichiometry: Add the ethyl oxalyl chloride dropwise at 0 °C and use only a slight excess (1.05-1.1 equivalents). 2. Use Correct Base: Ensure a non-nucleophilic base like triethylamine or DIPEA is used. |
| Product is difficult to purify. | 1. Residual Starting Materials: Unreacted amine or acyl chloride hydrolysis products. 2. Polar Impurities: The product ester is quite polar. | 1. Workup: Perform an aqueous wash with dilute HCl to remove excess amine and a wash with sodium bicarbonate to remove acidic impurities. 2. Purification: Use column chromatography on silica gel with a gradient elution (e.g., ethyl acetate in hexanes). Recrystallization is also a viable method.[5] |
Troubleshooting Decision Tree for a Stalled N-Acylation Reaction
Caption: Decision tree for troubleshooting a stalled reaction.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
Adapted from Steahly, G. L. (1957). U.S. Patent No. 2,799,683.
-
To a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add commercial polyphosphoric acid (e.g., 215 parts by weight).
-
Add thiosemicarbazide (e.g., 91 parts by weight, 1.0 mol).
-
Add n-butyric acid (e.g., 111 parts by weight, ~1.25 mol).
-
Heat the mixture with stirring to 100-110 °C for 1-2 hours. The mixture should become a clear, stirrable solution.
-
Monitor the reaction by TLC (e.g., 50% Ethyl Acetate/Hexane) until the thiosemicarbazide spot has disappeared.
-
Allow the reaction mixture to cool to approximately 60-70 °C.
-
Carefully and slowly pour the warm reaction mixture into a beaker containing ice water (e.g., 500 parts by weight) with vigorous stirring. This is an exothermic process.
-
Neutralize the acidic solution by slowly adding concentrated ammonium hydroxide until the pH is ~7-8. A white precipitate will form.
-
Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel, wash the cake thoroughly with cold water, and dry under vacuum. The product is typically obtained as a white to off-white solid with high purity.
Protocol 2: Synthesis of this compound
Based on principles from Yavari, I., et al. (2011).[2]
Step A: N-Acylation to form the Ethyl Ester
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Add ethyl oxalyl chloride (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting amine is consumed.
-
Quench the reaction with water. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl ester, which can be purified by column chromatography or recrystallization.
Step B: Ester Hydrolysis
-
Dissolve the purified ethyl ester from Step A (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature.
-
Monitor the hydrolysis by TLC until the starting ester is consumed (typically 2-4 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 1M HCl. A precipitate should form.
-
Stir the mixture in the ice bath for 30 minutes.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product, this compound.
References
- Steahly, G. L. (1957). Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles. U.S. Patent No. 2,799,683. Washington, DC: U.S.
- Li, W.-Y., et al. (2021).
-
Nguyen, T. K. C., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
- Serban, G., et al. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 52(4), 435-447.
-
Yavari, I., et al. (2011). Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. ResearchGate. [Link]
- Kadhim, R. J., et al. (2018). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 10(4), 1-10.
- Gül, M., et al. (2021). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Pharmaceutical Chemistry Journal, 55(1), 35-42.
- Patel, H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1259-1296.
-
PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. National Center for Biotechnology Information. [Link]
- Le, T. H., et al. (2021).
-
Al-Ghorbani, M., et al. (2020). Synthesis of new 2-amino-1,3,4-oxadiazole derivatives with anti-salmonella typhi activity evaluation. BMC Chemistry, 14(1), 22. [Link]
- Niraimathi, V., & Suresh, R. (2017). Synthesis and characterisation of some thiadiazole derivatives. International Journal of ChemTech Research, 10(9), 834-840.
-
Chervova, O., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molbank, 2021(3), M1267. [Link]
-
Gkeka, P. T., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267. [Link]
- Bepary, S., et al. (2021). N-acetylation of 2-aminobenzothiazoles with Acetic Acid for Evaluation of Antifungal Activity and In Silico Analysis. Borneo Journal of Pharmacy, 4(3), 173-183.
- Hamzè, A., et al. (2012). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Molecules, 17(10), 11995-12009.
- Amer, Z., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 604-611.
- Al-Ghorbani, M., et al. (2020).
- Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2024). Synthesis and identification of (Imidazole-thiadiazol) derivatives and study the biological activity as antibacterial. Al-Qadisiyah Journal of Pure Science, 29(Special Issue), 1-10.
- Arshad, F., et al. (2019). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Chemistry Central Journal, 13(1), 10.
- Gkeka, P. T., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Biomolecules, 12(2), 267.
- Bou-Najem, R., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536.
Sources
Technical Support Center: Enhancing the Stability of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid in Solution
Document ID: TSS-OTAA-20260123-V1
For Immediate Use by: Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Stability Challenges
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid (OTAA) is a molecule of interest with a complex structure featuring an α-keto acid, an amino-thiadiazole core, and a secondary amine linkage. This combination of functional groups presents inherent stability challenges in aqueous solutions, which are critical for reliable and reproducible results in experimental assays. Degradation can lead to loss of biological activity, inconsistent results, and the formation of confounding artifacts.[1]
This guide provides a comprehensive overview of the potential degradation pathways, troubleshooting strategies for common stability issues, and detailed protocols to enhance the stability of OTAA in your experimental workflows.
The primary molecular features influencing OTAA's stability are:
-
1,3,4-Thiadiazole Ring: This heterocyclic core, while aromatic, can be susceptible to hydrolytic cleavage, particularly under neutral to basic conditions.[1]
-
α-Keto Acid Moiety: This group is prone to oxidative decarboxylation and exists in a pH-dependent equilibrium with its gem-diol hydrate form.[2][3]
-
Amine Linkage: The bond between the acetic acid and the thiadiazole ring can undergo hydrolysis.
The confluence of these structural elements necessitates careful control of the solution environment to maintain the compound's integrity.
Visualizing Potential Degradation Pathways
To effectively stabilize OTAA, it is crucial to understand its likely points of failure. The following diagram illustrates the primary degradation routes based on its functional groups.
Caption: Major potential degradation pathways for OTAA in solution.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
| Issue Observed | Potential Cause Related to Degradation | Recommended Solution & Scientific Rationale |
| Loss of biological activity over time in aqueous assay buffer. | Hydrolytic Degradation: The 1,3,4-thiadiazole ring and/or the amino-acetic acid linkage are susceptible to cleavage, especially at neutral or basic pH over long incubation periods.[1] | Solution: 1. Prepare fresh solutions: Make solutions immediately before each experiment.2. Conduct a pH stability study: Assess compound stability across a pH range (e.g., pH 5.0 to 8.0) to find the optimal pH for your assay. A slightly acidic pH is often preferred for stabilizing similar structures.[1][2]3. Minimize incubation time: If possible, reduce the duration the compound spends in aqueous buffer. |
| Inconsistent or variable results between experimental replicates. | Precipitation or Oxidative Degradation: Degradation products may have different solubility profiles. Furthermore, the α-keto acid is sensitive to oxidation, which can be catalyzed by trace metal ions in buffers.[2] | Solution: 1. Use high-purity reagents: Employ high-grade solvents and freshly prepared buffers to minimize contaminants.2. Consider a chelating agent: If metal ion catalysis is suspected, add a small amount of EDTA (e.g., 0.1 mM) to your buffer, provided it doesn't interfere with your assay.[2]3. Work at low temperatures: Prepare solutions and perform dilutions on ice to slow degradation kinetics. |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Formation of Degradants: New peaks are a direct indication that the parent compound is breaking down. | Solution: 1. Perform forced degradation studies: Subject the compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate and identify potential degradants. This helps in developing a stability-indicating analytical method.[4][5]2. Characterize degradation products: Use mass spectrometry (MS) to identify the mass of the unexpected peaks and elucidate their structures.[2] |
| Stock solution in DMSO turning yellow or changing color. | Oxidation or Light Sensitivity: The thiadiazole ring or other parts of the molecule may be susceptible to oxidation or photodegradation over time, even in DMSO. | Solution: 1. Store under inert gas: Aliquot DMSO stock solutions and overlay with argon or nitrogen before sealing and freezing.2. Protect from light: Use amber vials or wrap containers in aluminum foil for all stock and working solutions.[6]3. Store at -80°C: For long-term storage, -80°C is preferable to -20°C to minimize degradation. |
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH range for storing OTAA in an aqueous solution?
-
A1: While the exact optimal pH must be determined experimentally for OTAA, related α-keto acids are generally most stable in slightly acidic conditions (pH 4-6).[2] In aqueous solutions, α-keto acids exist in equilibrium with a geminal diol hydrate. This equilibrium is pH-dependent; raising the pH decreases the amount of the hydrated (diol) form.[3] A pH stability study (see Protocol 1) is the most reliable way to determine the ideal pH for your specific buffer system.
-
-
Q2: Can I use antioxidants to improve the stability of OTAA?
-
A2: Yes, antioxidants can be effective, particularly to prevent oxidative decarboxylation of the α-keto acid moiety. Common choices include ascorbic acid or butylated hydroxytoluene (BHT). However, you must first verify that the chosen antioxidant does not interfere with your experimental assay (e.g., enzyme activity, cell viability).
-
-
Q3: How should I prepare my stock solution for maximum stability?
-
A3: The recommended best practice is to prepare a high-concentration stock solution in anhydrous DMSO. Aliquot this stock into single-use volumes in amber vials, flush with an inert gas like argon, and store at -80°C. This minimizes exposure to water, oxygen, light, and freeze-thaw cycles.
-
-
Q4: My assay requires a long incubation at 37°C. What steps can I take?
-
A4: Long incubations at physiological temperature are highly challenging.
-
Optimize pH: First, ensure you are using the optimal pH as determined by a stability study.
-
Add Antioxidants/Chelators: If compatible, include EDTA and/or an antioxidant in the assay buffer.
-
Run a Time-Course Control: Analyze the stability of OTAA in your final assay buffer at 37°C over the full incubation period. This will quantify the percentage of degradation and allow you to correct or at least acknowledge the compound concentration change in your final analysis.
-
-
Experimental Protocols & Workflows
Protocol 1: pH Stability Profile Assessment
This protocol outlines a systematic approach to determine the pH at which OTAA exhibits the highest stability in your chosen buffer system.
Caption: Workflow for determining the optimal pH for OTAA stability.
Methodology:
-
Preparation: Prepare a 10 mM stock solution of OTAA in anhydrous DMSO. Prepare a series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8) at 0.5 pH unit increments.
-
Incubation: Dilute the OTAA stock to a final concentration (e.g., 100 µM) in each buffer. Immediately take a T=0 sample from each solution for analysis. Incubate the remaining solutions at the relevant experimental temperature (e.g., 25°C or 37°C), protected from light.
-
Sampling: At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw an aliquot from each solution. Quench any further degradation by immediately mixing with an equal volume of cold acetonitrile or by freezing at -80°C.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.[7] The method should be able to separate the parent OTAA peak from any degradation products.
-
Quantification: Calculate the percentage of OTAA remaining at each time point relative to the T=0 sample for each pH. The optimal pH is the one that shows the slowest rate of degradation.
Protocol 2: Forced Degradation Study
This study is essential for identifying potential degradants and developing a robust, stability-indicating analytical method.[5]
Methodology:
-
Prepare Samples: Prepare separate solutions of OTAA (e.g., 1 mg/mL) for each stress condition.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Store solution at 80°C for 48 hours.
-
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, by HPLC-UV and HPLC-MS.
-
Evaluation: Compare the chromatograms. The goal is to achieve partial (10-30%) degradation of the main peak. The analytical method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent OTAA peak.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Solvent for Stock | Anhydrous DMSO | Minimizes hydrolytic degradation. |
| Storage | -80°C in single-use aliquots under inert gas (Argon/Nitrogen), protected from light. | Prevents degradation from freeze-thaw cycles, oxidation, and light. |
| Aqueous Buffer pH | Determine experimentally; start with a slightly acidic buffer (pH 5-6). | Balances stability of the thiadiazole ring and the α-keto acid group.[1][2] |
| Additives | Consider 0.1 mM EDTA or antioxidants (if compatible with the assay). | Chelates catalytic metal ions and scavenges reactive oxygen species.[2] |
| Preparation | Prepare fresh working solutions from frozen stock immediately before use. Keep on ice. | Minimizes time spent in less stable aqueous environments. |
| Analysis | Use a validated, stability-indicating HPLC method. | Ensures accurate quantification of the parent compound, free from interference by degradants.[4] |
References
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Available at: [Link]
-
Petrow, V., Stephenson, O., Thomas, A. J., & Wild, A. (1958). Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of The Chemical Society (resumed). Available at: [Link]
-
Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]
-
Richards-Henderson, N. K., et al. (2015). pH Dependence of the Aqueous Photochemistry of α-Keto Acids. ACS Publications. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2021). Forced Degradation Study: An Important Tool in Drug Development. Available at: [Link]
-
MDPI. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ajrconline.org [ajrconline.org]
- 6. chemmethod.com [chemmethod.com]
- 7. Review of Characteristics and Analytical Methods for Determination of Thiabendazole [mdpi.com]
Technical Support Center: Overcoming Resistance to 1,3,4-Thiadiazole Anticancer Agents
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole-based anticancer agents. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently encountered challenges in the laboratory, with a specific focus on the critical issue of drug resistance.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding 1,3,4-thiadiazole agents and the mechanisms underlying resistance.
Q1: What are 1,3,4-thiadiazole anticancer agents and their general mechanisms of action?
The 1,3,4-thiadiazole ring is a versatile five-membered heterocycle that serves as a core scaffold in many compounds with potent anticancer activity.[1][2][3] Its pharmacological importance stems from its ability to act as a bioisostere of pyrimidine, a key component of nucleobases, allowing it to interfere with DNA replication and other cellular processes.[4][5][6] The mesoionic character of the ring facilitates crossing of cellular membranes, leading to good bioavailability and interaction with intracellular targets.[7][8]
These agents are not limited to a single mechanism but engage a wide array of cellular targets to exert their effects. Key mechanisms include:
-
Inhibition of Protein Kinases: Many derivatives target signaling pathways crucial for cancer cell proliferation and survival, such as tyrosine kinases, PI3K/Akt, and MAPK/ERK pathways.[1]
-
Induction of Apoptosis: They can trigger programmed cell death by activating caspases and modulating pro- and anti-apoptotic proteins like BAX and BCL-2.[1][5]
-
Cell Cycle Arrest: Compounds have been shown to halt the cell cycle at various phases, such as G2/M or G0/G1, by interfering with cyclin-dependent kinases (CDKs).[4]
-
Enzyme Inhibition: Specific derivatives are known to inhibit enzymes vital for cancer progression, including carbonic anhydrases, topoisomerases, and glutaminase.[1][5]
-
Anti-Angiogenesis: Some agents can suppress the formation of new blood vessels, which are essential for tumor growth and metastasis.[1]
Q2: What are the primary mechanisms of resistance to 1,3,4-thiadiazole anticancer agents?
Drug resistance is a major hurdle in cancer therapy and can be intrinsic or acquired.[9] For 1,3,4-thiadiazole agents, resistance mechanisms often mirror those seen with other chemotherapeutics.
| Resistance Mechanism | Description | Key Molecular Players |
| Increased Drug Efflux | Active transport of the drug out of the cancer cell, preventing it from reaching its target at a sufficient concentration. This is a common cause of multidrug resistance (MDR).[1] | ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein/MDR1, MRP1), NorA efflux pump.[10] |
| Target Alteration | Mutations or modifications in the target protein that reduce the binding affinity of the 1,3,4-thiadiazole compound. | Kinases (e.g., EGFR, HER2), STAT3, CDK9.[4][7] |
| Activation of Bypass Signaling Pathways | Cancer cells activate alternative survival pathways to compensate for the inhibition of the primary target pathway by the drug. | Upregulation of parallel kinase cascades (e.g., PI3K/Akt activation when MAPK is blocked). |
| Enhanced DNA Repair | For agents that cause DNA damage, cancer cells may upregulate DNA repair mechanisms to survive the therapeutic insult. | PARP, BRCA1/2. |
| Drug Inactivation | Metabolic modification of the drug into an inactive form, often through enzymatic processes. | Cytochrome P450 enzymes. |
Q3: What are the principal strategies to overcome resistance to 1,3,4-thiadiazole agents?
Overcoming resistance requires a multi-pronged approach aimed at circumventing the cancer cell's adaptive mechanisms.[11]
-
Combination Therapy: Using the 1,3,4-thiadiazole agent in conjunction with other drugs. This can involve:
-
Efflux Pump Inhibitors: Compounds that block the activity of ABC transporters to restore intracellular drug concentration.[10]
-
Inhibitors of Bypass Pathways: Targeting the alternative survival pathways that cancer cells activate.
-
Synergistic Agents: Combining with other cytotoxic drugs that have different mechanisms of action.
-
-
Structural Modification (Drug Hybridization): Synthesizing new derivatives by combining the 1,3,4-thiadiazole pharmacophore with other bioactive moieties. This can create hybrid molecules with dual mechanisms of action or an enhanced ability to overcome resistance.[4]
-
Novel Drug Delivery Systems: Encapsulating the agent in nanoparticles or other carriers to improve drug delivery, protect it from inactivation, and potentially bypass efflux pumps.
Part 2: Troubleshooting Guides for Experimental Workflows
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem: Unexpected Increase in IC50 Value
Q: My IC50 value for a 1,3,4-thiadiazole compound has increased by over a log-fold in my cancer cell line after several passages. What are the potential causes and how do I troubleshoot this?
A: An increasing IC50 value is a classic indicator of acquired resistance. The troubleshooting process involves systematically ruling out experimental artifacts before investigating biological causes.
Caption: Workflow for troubleshooting an observed IC50 shift.
Causality and Experimental Rationale:
-
Verify Compound Integrity: Before assuming a biological change, ensure the chemical tool is not the problem. Degradation, precipitation, or inaccurate concentration of the 1,3,4-thiadiazole agent are common sources of error.
-
Validate Cell Line: Cell lines can change over time. Mycoplasma contamination can alter drug response, and genetic drift can lead to the selection of a resistant sub-population. Always compare results to a low-passage, authenticated stock.
-
Investigate Biological Resistance: Once technical issues are ruled out, focus on the most common biological mechanisms.
-
Increased Drug Efflux: This is a primary defense mechanism. Upregulation of pumps like P-glycoprotein (MDR1) actively removes the drug. A functional assay using a fluorescent substrate like Rhodamine 123 is a direct way to measure this activity.
-
Target Alteration: If your compound has a known target, check for changes. A simple Western blot can reveal if the target protein is downregulated. If binding is the issue, sequencing the gene encoding the target can identify mutations in the binding pocket.
-
Bypass Pathways: Cancer cells are adept at rerouting signals. If your compound inhibits one pathway (e.g., MAPK), cells may compensate by upregulating another (e.g., PI3K/Akt). A phospho-kinase array can provide a broad overview of such changes, which can then be validated by Western blot for specific proteins like p-Akt or p-ERK.
-
Protocol: Rhodamine 123 Efflux Assay
This protocol is used to functionally assess the activity of efflux pumps like P-glycoprotein. A decrease in intracellular Rhodamine 123 fluorescence in your resistant cells compared to parental cells indicates increased efflux activity.
Materials:
-
Parental (sensitive) and suspected resistant cells
-
Rhodamine 123 (stock solution in DMSO)
-
Verpamil (a known P-glycoprotein inhibitor)
-
Phenol red-free culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed both parental and resistant cells in parallel (e.g., in a 24-well plate) and allow them to adhere overnight.
-
Inhibitor Pre-treatment (Control): Treat a subset of wells for each cell type with Verapamil (e.g., 50 µM) for 1 hour at 37°C. This will serve as a positive control for efflux pump inhibition.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all wells (final concentration of ~1 µM) and incubate for 30-60 minutes at 37°C, protected from light.
-
Wash and Efflux Period: Gently wash the cells twice with ice-cold PBS. Add fresh, pre-warmed phenol red-free medium (with or without Verapamil for the control wells) and return the plate to the 37°C incubator for an efflux period of 1-2 hours.
-
Data Acquisition:
-
Flow Cytometry: Trypsinize the cells, wash with PBS, and resuspend in PBS. Analyze the intracellular fluorescence on a flow cytometer (e.g., FITC channel).
-
Plate Reader: Read the fluorescence directly from the plate using appropriate excitation/emission wavelengths (~485 nm / ~528 nm).
-
-
Analysis: Compare the fluorescence intensity. If the resistant cells show lower fluorescence than the parental cells, and this effect is reversed by Verapamil, it strongly suggests upregulation of efflux pump activity.
Problem: Identifying the Optimal Combination Strategy
Q: I have confirmed that my resistant cell line overexpresses P-glycoprotein. How do I design an experiment to test if a P-gp inhibitor can restore sensitivity to my 1,3,4-thiadiazole agent?
A: This requires a systematic evaluation of synergy. The goal is to determine if the combination of the two drugs is more effective than the additive effect of each drug alone. The Chou-Talalay method for calculating a Combination Index (CI) is the gold standard.
Caption: A workflow for designing and analyzing a drug combination experiment.
Experimental Rationale:
-
Establish Baselines: You must first know the potency of each drug individually in your resistant cell line. This is crucial for designing the combination ratios.
-
Constant Ratio Design: The most common and robust method is the constant ratio design. If the IC50 of Drug A is 10 µM and Drug B is 1 µM, you would create a stock mixture with a 10:1 ratio and perform serial dilutions of this mixture. This ensures the ratio of the drugs remains constant across all tested concentrations.
-
Calculate Combination Index (CI): The CI value quantitatively defines the interaction between the two drugs.
-
CI < 1 indicates synergy: The combination is more effective than expected.
-
CI = 1 indicates an additive effect: The combination is as effective as expected.
-
CI > 1 indicates antagonism: The drugs interfere with each other.
-
This rigorous approach provides quantitative, publishable data on whether inhibiting efflux pumps is a viable strategy to overcome resistance to your specific 1,3,4-thiadiazole agent.
References
- Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals.
- Anonymous. (n.d.). A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS.
- Ghiurca, I., Mărginean, R., Ștefănescu, R., et al. (2023).
- Wujec, M., Stand, M., & Pitucha, M. (n.d.). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules.
- Indelicato, S., Bongiorno, D., Mauro, M., & Cascioferro, S. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents.
- Obakachi, V. A., Kushwaha, B., Kushwaha, N. D., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review.
- Aliabadi, A. (2016). 1,3,4-Thiadiazole Based Anticancer Agents. Bentham Science.
- Plech, T., Wujec, M., & Siwek, A. (n.d.).
- Anonymous. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
- de Oliveira, C., da Silva, I. J., et al. (n.d.). Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain. PMC.
- Bagchi, S., & T, A. (n.d.). Understanding and targeting resistance mechanisms in cancer. PMC.
- Anonymous. (2020). Understanding Drug Resistance in Cancer: NFCR Research Focus.
Sources
- 1. bepls.com [bepls.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Understanding Drug Resistance in Cancer: NFCR Research Focus - NFCR [nfcr.org]
- 10. Evaluation of the Efflux Pump Inhibition Activity of Thiadiazine-Derived Compounds Against the Staphylococcus aureus 1199B Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Benchmarking Study: Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid versus its 1,3,4-Oxadiazole Analogue
A Technical Guide for Researchers in Drug Discovery and Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
In the landscape of heterocyclic chemistry, the 1,3,4-thiadiazole and 1,3,4-oxadiazole scaffolds are cornerstones in the development of novel therapeutic agents. Their bioisosteric relationship often leads to divergent pharmacological profiles, making a comparative analysis essential for informed drug design. This guide provides an in-depth comparative study of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid and its corresponding 1,3,4-oxadiazole analogue. We will explore their synthetic pathways, delve into a comparative analysis of their anticipated biological activities based on existing literature for analogous structures, and provide detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug development, offering both theoretical insights and actionable experimental methodologies.
Introduction: The Significance of Bioisosteric Replacement
The strategic replacement of atoms or groups of atoms within a molecule that retain similar chemical and physical properties, a concept known as bioisosterism, is a powerful tool in medicinal chemistry. The substitution of a sulfur atom in the 1,3,4-thiadiazole ring with an oxygen atom to form a 1,3,4-oxadiazole ring is a classic example of this principle. While structurally similar, this substitution can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties.
The 1,3,4-thiadiazole moiety is a versatile pharmacophore found in numerous clinically approved drugs, including the diuretic acetazolamide and the cephalosporin antibiotic cefazolin.[1] The sulfur atom in the thiadiazole ring is known to enhance lipid solubility and improve tissue permeability, attributes that are highly desirable in drug candidates.[1] Conversely, the 1,3,4-oxadiazole ring, while also a prominent scaffold in medicinal chemistry, can offer different hydrogen bonding capabilities and metabolic stability profiles.[2]
This guide focuses on a specific comparative pair: "this compound" (the thiadiazole candidate) and its conceptual 1,3,4-oxadiazole analogue. Through a detailed examination of their synthesis and a data-driven comparison of their potential biological activities, we aim to provide a clear framework for understanding the nuanced yet critical differences imparted by this bioisosteric switch.
Synthetic Pathways: A Step-by-Step Guide
The synthesis of both the target thiadiazole and its oxadiazole analogue can be approached through multi-step sequences starting from common precursors. The following protocols are designed to be robust and reproducible in a standard laboratory setting.
Synthesis of the Core Scaffolds
The initial and crucial step is the formation of the 5-propyl-substituted heterocyclic rings.
2.1.1. Synthesis of 2-Amino-5-propyl-1,3,4-thiadiazole
This procedure is adapted from established methods for the synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles.[3]
-
Principle: The synthesis involves the acid-catalyzed cyclization of thiosemicarbazide with butyric acid. Polyphosphoric acid serves as both the catalyst and a dehydrating agent.
-
Experimental Protocol:
-
To a stirred mixture of commercial polyphosphoric acid (215 parts by weight) and hypophosphorous acid (1 part, 50%), add thiosemicarbazide (91.1 parts).
-
Slowly add n-butyric acid (111 parts) to the mixture.
-
Heat the reaction mixture to 100-120°C for 1-2 hours.
-
After cooling, pour the reaction mixture into 500 parts of ice-water.
-
Neutralize the solution with concentrated ammonium hydroxide until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to yield 2-amino-5-propyl-1,3,4-thiadiazole.[3]
-
2.1.2. Synthesis of 2-Amino-5-propyl-1,3,4-oxadiazole
The synthesis of the oxadiazole analogue follows a similar cyclization strategy, using semicarbazide as the starting material.
-
Principle: This synthesis involves the iodine-mediated oxidative cyclization of a semicarbazone intermediate, which is formed from the condensation of semicarbazide and butyraldehyde.[4]
-
Experimental Protocol:
-
Step 1: Formation of the Semicarbazone: Dissolve semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.23 g, 15 mmol) in 30 mL of ethanol-water (1:1). Add butyraldehyde (0.72 g, 10 mmol) and stir at room temperature for 2-3 hours. The resulting precipitate is filtered, washed with water, and dried.
-
Step 2: Oxidative Cyclization: Suspend the semicarbazone from Step 1 (10 mmol) in ethanol (50 mL). Add iodine (2.54 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol). Reflux the mixture for 8-10 hours.
-
Cool the reaction mixture and pour it into a 10% sodium thiosulfate solution to quench the excess iodine.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-amino-5-propyl-1,3,4-oxadiazole.[4]
-
Synthesis of the Final Acetic Acid Derivatives
The final step involves the attachment of the oxoacetic acid moiety to the 2-amino group of the heterocyclic cores.
2.2.1. Synthesis of this compound
-
Principle: This step involves the reaction of 2-amino-5-propyl-1,3,4-thiadiazole with an oxoacetic acid derivative, such as ethyl oxalyl chloride, followed by hydrolysis.
-
Experimental Protocol:
-
Dissolve 2-amino-5-propyl-1,3,4-thiadiazole (10 mmol) in anhydrous dioxane (50 mL) and cool to 0-5°C.
-
Add triethylamine (12 mmol) followed by the dropwise addition of ethyl oxalyl chloride (11 mmol).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the triethylamine hydrochloride salt and concentrate the filtrate under reduced pressure.
-
To the resulting crude ester, add a solution of lithium hydroxide (20 mmol) in water (20 mL) and THF (20 mL).
-
Stir the mixture at room temperature for 4-6 hours.
-
Acidify the reaction mixture with 1N HCl to pH 2-3.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield this compound.
-
2.2.2. Synthesis of Oxo[(5-propyl-1,3,4-oxadiazol-2-yl)amino]acetic acid
The same procedure as for the thiadiazole derivative can be applied, using 2-amino-5-propyl-1,3,4-oxadiazole as the starting material.
Caption: Synthetic workflow for the target compounds.
Comparative Analysis of Biological Activities
Antimicrobial Activity
Both 1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives are known to exhibit a broad spectrum of antimicrobial activities.[2][3]
-
1,3,4-Thiadiazole Derivatives: The presence of the sulfur atom often imparts favorable lipophilicity, which can enhance penetration through microbial cell membranes.[1] Many 1,3,4-thiadiazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[6]
-
1,3,4-Oxadiazole Derivatives: These compounds also demonstrate significant antimicrobial properties.[7] The toxophoric -N=C-O- linkage in the oxadiazole ring is thought to react with nucleophilic centers in microbial cells, contributing to their antimicrobial effect.[7] Some studies have shown that certain oxadiazole derivatives exhibit potent activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[7]
Comparative Insight: The choice between a thiadiazole and an oxadiazole core for antimicrobial drug design often depends on the specific microbial target and the desired pharmacokinetic profile. The enhanced lipophilicity of the thiadiazole may be advantageous for targeting certain pathogens, while the oxadiazole may offer a different spectrum of activity or a more favorable safety profile.
Table 1: Representative Antimicrobial Activity of Analogous Compounds
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| 2-Amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis, MSSA, MRSA | 4 - 64 | [4] |
| 2-Amino-1,3,4-oxadiazole derivatives | Staphylococcus aureus | 4 - 32 | [7] |
| 5-Aryl-1,3,4-oxadiazole-2-thiol derivatives | Mycobacterium tuberculosis H37Rv | Potent Activity | [8] |
Anticancer Activity
The anticancer potential of both heterocyclic systems is a major focus of current research.[9][10]
-
1,3,4-Thiadiazole Derivatives: These compounds have demonstrated significant cytotoxic effects against a wide range of cancer cell lines.[11] Their mechanism of action can be diverse, including the inhibition of crucial enzymes like carbonic anhydrase, kinases, and topoisomerases.[6] The structural similarity of the 1,3,4-thiadiazole ring to purine bases allows some derivatives to act as antimetabolites, interfering with DNA and RNA synthesis.[12]
-
1,3,4-Oxadiazole Derivatives: Similarly, 1,3,4-oxadiazole derivatives have been extensively investigated as anticancer agents.[9] They have been shown to induce apoptosis and inhibit cell proliferation in various cancer models.[13]
Comparative Insight: A key finding in a comparative study of honokiol derivatives revealed that the replacement of a 1,3,4-thiadiazole scaffold with its 1,3,4-oxadiazole isostere resulted in a significant decrease in anticancer activity.[12] The IC50 values for the thiadiazole derivatives were in the range of 1.62–4.61 μM, while the oxadiazole analogues exhibited much weaker activity with IC50 values ranging from 18.75 to 60.62 μM.[12] This suggests that for certain molecular frameworks, the thiadiazole ring is crucial for potent anticancer efficacy.
Table 2: Representative Anticancer Activity of Analogous Compounds
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Honokiol-1,3,4-thiadiazole derivatives | Various cancer cell lines | 1.62 - 4.61 | [12] |
| Honokiol-1,3,4-oxadiazole isosteres | Various cancer cell lines | 18.75 - 60.62 | [12] |
| 2-Amino-1,3,4-oxadiazole derivative (1o) | HepG2 (liver cancer) | 8.6 | [4] |
| Schiff bases with 1,3,4-oxadiazole and 1,3,4-thiadiazole rings | SMMC-7721 (liver), MCF-7 (breast), A549 (lung) | More potent than 5-fluorouracil | [9] |
Experimental Protocols for Biological Evaluation
To enable a direct and robust comparison of the synthesized compounds, the following standardized protocols are recommended.
In Vitro Antimicrobial Susceptibility Testing
The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
-
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test microorganism is added to each well. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after a defined incubation period.
-
Experimental Protocol:
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.
-
Prepare a standardized microbial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Add the microbial suspension to each well. Include a positive control (microbes in medium without compound) and a negative control (medium only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determine the MIC by visual inspection for the absence of turbidity.
-
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2][14]
-
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Experimental Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Caption: Workflow for biological evaluation.
Conclusion and Future Directions
This comparative guide provides a comprehensive framework for the synthesis and evaluation of this compound and its 1,3,4-oxadiazole analogue. Based on the analysis of analogous structures, it is reasonable to hypothesize that the thiadiazole derivative may exhibit superior anticancer activity, a claim that warrants direct experimental validation. The provided protocols offer a clear path for researchers to conduct this head-to-head comparison.
Future research should focus on the direct synthesis and biological screening of these specific compounds to confirm the extrapolated findings. Further structure-activity relationship (SAR) studies, guided by the initial results, could lead to the optimization of these scaffolds for enhanced potency and selectivity. Moreover, exploring their mechanisms of action will be crucial for their potential development as novel therapeutic agents. The insights gained from such a direct comparative study will be invaluable for the rational design of next-generation heterocyclic drugs.
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Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Med Chem. 2022;18(5):558-573. doi: 10.2174/1573406417666210803170637. PMID: 34344293. [Link]
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. 2022;27(19):6687. doi: 10.3390/molecules27196687. [Link]
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A Comparative Efficacy Analysis: Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid versus Doxorubicin in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Cancer Therapeutics
The relentless pursuit of novel and more effective anticancer agents is a cornerstone of modern biomedical research. While established chemotherapeutics like doxorubicin have been instrumental in treating a wide array of malignancies, their clinical utility is often hampered by significant dose-limiting toxicities and the emergence of drug resistance. This has spurred the exploration of new chemical entities with potentially improved therapeutic indices. Among these, the 1,3,4-thiadiazole scaffold has garnered considerable attention as a promising pharmacophore in the design of novel anticancer drugs.[1] This guide provides a comparative overview of the well-established cytotoxic agent, doxorubicin, and a representative novel compound from the 1,3,4-thiadiazole class, "Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid," offering insights into their mechanisms of action and methodologies for evaluating their comparative efficacy.
Doxorubicin: The Benchmark Anthracycline
Doxorubicin, an anthracycline antibiotic, has been a mainstay in chemotherapy regimens for decades. Its primary mechanism of action involves the intercalation into DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species (ROS), ultimately culminating in cell cycle arrest and apoptosis.[2] Despite its broad-spectrum efficacy, doxorubicin's clinical application is significantly limited by its cumulative cardiotoxicity, which can lead to life-threatening cardiomyopathy.
This compound: A Novel Contender
"this compound" represents a novel investigational compound built upon the 1,3,4-thiadiazole heterocyclic ring system. While direct experimental data for this specific molecule is not yet widely published, the extensive body of research on structurally similar 1,3,4-thiadiazole derivatives allows for a scientifically grounded extrapolation of its potential anticancer properties. Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated a wide range of pharmacological activities, including potent anticancer effects.[3] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key kinases involved in cell proliferation, and cell cycle disruption.[4][5] The presence of the N-acetic acid side chain and the 5-propyl group on the thiadiazole ring are chemical modifications that can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity for cancer cells.[3][6]
Comparative Efficacy: A Mechanistic Overview
The following table summarizes the key mechanistic attributes of doxorubicin and the projected characteristics of "this compound," based on existing literature for the 1,3,4-thiadiazole class of compounds.
| Feature | Doxorubicin | This compound (Projected) |
| Primary Mechanism | DNA intercalation, Topoisomerase II inhibition, ROS generation | Induction of apoptosis, Cell cycle arrest, Potential kinase inhibition |
| Cellular Effects | DNA damage, cell cycle arrest at G2/M phase, apoptosis | Apoptosis, cell cycle arrest (phase may vary) |
| Key Advantages | Broad-spectrum efficacy, well-established clinical use | Potential for improved selectivity, lower cardiotoxicity, novel mechanism of action |
| Key Limitations | Significant cardiotoxicity, myelosuppression, drug resistance | Efficacy and toxicity profile not yet fully characterized |
Experimental Protocols for Comparative Efficacy Assessment
To empirically validate the comparative efficacy of "this compound" and doxorubicin, a series of well-established in vitro and in vivo assays are essential. The following sections provide detailed, step-by-step protocols for these key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability and proliferation rate.[2][7][8]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of "this compound" and doxorubicin (as a positive control) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.
Workflow for the MTT cytotoxicity assay.
Apoptosis Induction Analysis: Annexin V-FITC/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
Protocol:
-
Cell Treatment: Seed and treat cancer cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction by each compound.
Experimental workflow for apoptosis detection.
Cell Cycle Analysis: Propidium Iodide Staining
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[12][13][14]
Protocol:
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Cell Fixation: Fix the cells in ice-cold 70% ethanol and store them at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature.[13]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Efficacy Evaluation: Xenograft Mouse Model
Animal models are crucial for evaluating the in vivo efficacy and potential toxicity of novel anticancer compounds. The subcutaneous xenograft model in immunodeficient mice is a widely used preclinical model.[15][16][17]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, doxorubicin, and "this compound" at various doses).
-
Drug Administration: Administer the compounds according to a predetermined schedule (e.g., intraperitoneal or intravenous injection).
-
Tumor Measurement: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Evaluation: Compare tumor growth inhibition between the treatment groups to assess the in vivo efficacy of the compounds.
In vivo xenograft model workflow.
Conclusion and Future Directions
While doxorubicin remains a potent and widely used chemotherapeutic agent, the quest for novel compounds with improved efficacy and safety profiles is paramount. "this compound," as a representative of the promising 1,3,4-thiadiazole class, warrants thorough investigation. The experimental protocols outlined in this guide provide a robust framework for a head-to-head comparison of its anticancer potential against doxorubicin. Such studies are critical to elucidating the therapeutic promise of this and other novel 1,3,4-thiadiazole derivatives, with the ultimate goal of advancing the next generation of cancer therapies.
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A Researcher's Guide to Validating the Anticancer Mechanism of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anticancer mechanism of the novel compound, "Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid." Drawing from established principles in cancer biology and pharmacology, this document outlines a logical, multi-phased experimental workflow. It emphasizes not just the "how" but the critical "why" behind each step, ensuring a robust and scientifically sound investigation.
The 1,3,4-thiadiazole heterocyclic ring is a well-established pharmacophore in medicinal chemistry, recognized for its ability to interact with various biological targets.[1][2] Derivatives of this scaffold have shown promise as anticancer agents, attributed in part to their mesoionic nature which allows them to efficiently cross cellular membranes.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of protein tyrosine kinases like EGFR and HER-2 to the disruption of tubulin polymerization and interference with DNA replication processes.[1][3] Given this precedent, a systematic validation of any new derivative, such as the subject of this guide, is paramount.
This guide will compare the mechanistic profile of "this compound" (herein referred to as Compound X) with established anticancer agents to provide a clear context for its potential therapeutic utility.
Phase 1: Foundational Analysis - In Vitro Cytotoxicity and Selectivity
Scientific Rationale: The initial and most critical step in evaluating any potential anticancer agent is to determine its cytotoxic efficacy.[4] This involves establishing the concentration at which the compound inhibits cancer cell growth by 50% (IC50). It is equally important to assess the compound's selectivity—its ability to kill cancer cells while sparing normal, healthy cells. This is achieved by comparing the IC50 values in a panel of cancer cell lines against a non-malignant cell line.
Experimental Design: A colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is a reliable and high-throughput method to measure cell viability.[5] This assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT substrate to a purple formazan product, the amount of which is proportional to the number of viable cells.[5][6]
Featured Experiment: MTT Cell Viability Assay
Detailed Protocol:
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a normal fibroblast cell line (e.g., MRC-5) into 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: Prepare a series of dilutions of Compound X in culture medium. After 24 hours, replace the existing medium with the medium containing various concentrations of Compound X. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a standard exposure period, typically 48 or 72 hours, at 37°C in a 5% CO2 incubator.[8]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours until a purple precipitate is visible.[5][6]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.[7]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570-590 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the values to generate a dose-response curve and determine the IC50 value for each cell line.
Data Presentation: Comparative IC50 Values
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | Normal Fibroblasts IC50 (µM) |
| Compound X | Experimental Data | Experimental Data | Experimental Data |
| Doxorubicin (Control) | ~0.1 µM | ~0.5 µM | ~1.0 µM |
Note: Doxorubicin values are approximate and for comparative purposes.
Phase 2: Unraveling the Cellular Fate - Apoptosis and Cell Cycle Analysis
Scientific Rationale: Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cancer cells. The two primary mechanisms of cell death are apoptosis (programmed cell death) and necrosis. Apoptosis is a controlled, non-inflammatory process and is the desired outcome for an anticancer drug.[9] Concurrently, many anticancer agents exert their effects by disrupting the cell cycle, preventing cancer cells from progressing through the phases of division.
Experimental Design:
-
Apoptosis Detection: The Annexin V/Propidium Iodide (PI) assay is the gold standard for detecting apoptosis by flow cytometry.[9][10] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorochrome, it can identify these early apoptotic cells.[10] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.[10]
-
Cell Cycle Analysis: This is also performed using flow cytometry. Cells are fixed and stained with a DNA-intercalating dye like Propidium Iodide (PI).[11] The amount of fluorescence emitted by the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Featured Experiment 1: Annexin V/PI Apoptosis Assay
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with Compound X at its IC50 concentration for 24-48 hours. Include both negative (vehicle-treated) and positive (e.g., staurosporine-treated) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[12]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results will segregate the cell population into four quadrants: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
Featured Experiment 2: Cell Cycle Analysis
Detailed Protocol:
-
Cell Treatment: Treat cells with Compound X at their IC50 concentration for 24 hours.
-
Cell Harvesting & Fixation: Harvest the cells and fix them by adding them dropwise to cold 70% ethanol while vortexing to prevent clumping.[11][13] Incubate for at least 30 minutes at 4°C.[13]
-
Staining: Wash the fixed cells with PBS. Resuspend the cell pellet in a PI staining solution that also contains RNase A to prevent the staining of double-stranded RNA.[11][14]
-
Incubation: Incubate for at least 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry, collecting the fluorescence data on a linear scale.[14] Analyze the resulting histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Phase 3: Pinpointing the Molecular Mechanism
Scientific Rationale: After confirming that Compound X induces apoptosis and/or cell cycle arrest, the final validation phase focuses on identifying the specific molecular pathways being modulated. Based on the known activities of other 1,3,4-thiadiazole derivatives, a plausible hypothesis is the induction of the intrinsic apoptosis pathway.[15] This pathway is characterized by the activation of a cascade of enzymes called caspases, particularly the executioner caspase-3.[16][17] Activated caspase-3 then cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the morphological and biochemical hallmarks of apoptosis.[16][17]
Experimental Design: Western blotting is a powerful technique to detect and quantify the expression levels of specific proteins within a cell lysate.[16] By probing for key apoptotic markers, we can confirm the activation of the caspase cascade.
Featured Experiment: Western Blot for Apoptotic Markers
Detailed Protocol:
-
Protein Extraction: Treat cells with Compound X for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer supplemented with protease inhibitors to obtain total protein extracts.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates (loading 50-100 µg per lane) by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16][18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[18]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for pro-caspase-3, cleaved caspase-3, full-length PARP, and cleaved PARP. Also, probe for a housekeeping protein like β-actin or GAPDH as a loading control.[19]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate.
-
Analysis: The appearance of the cleaved forms of caspase-3 (17/19 kDa fragments) and PARP (89 kDa fragment) alongside a decrease in their full-length forms will confirm the activation of the apoptotic pathway.[17][19]
Visualizing the Validation Workflow and Proposed Mechanism
The following diagrams illustrate the logical flow of the experimental plan and a hypothesized signaling pathway for Compound X.
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A Comparative Guide to the Structure-Activity Relationship of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic Acid Derivatives as Antimicrobial Agents
The 1,3,4-thiadiazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties and ability to engage in diverse biological interactions have established it as a "privileged structure" in drug discovery.[1][2] Compounds incorporating this moiety exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4][5] Among these, the antimicrobial potential of 2,5-disubstituted 1,3,4-thiadiazoles is particularly well-documented, making them a fertile ground for the development of novel anti-infective agents.[2][6][7]
This guide focuses on the structure-activity relationship (SAR) of derivatives based on the lead compound, Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid . We will explore how systematic structural modifications, particularly at the C5 position of the thiadiazole ring, influence antibacterial efficacy. The insights presented herein are grounded in experimental data from peer-reviewed literature and are intended to provide a robust framework for researchers engaged in the rational design of new antimicrobial candidates.
Part 1: Synthesis Strategy and Rationale
The synthesis of the target derivatives follows a convergent route, beginning with the construction of the core 2-amino-5-alkyl-1,3,4-thiadiazole intermediate. The choice of this synthetic pathway is predicated on its efficiency, reliability, and the commercial availability of starting materials.
Synthesis of the 2-Amino-5-propyl-1,3,4-thiadiazole Intermediate (I)
The key intermediate is synthesized via the acid-catalyzed cyclization of thiosemicarbazide with an appropriate carboxylic acid.[8] Using butyric acid provides the desired 5-propyl substituent. Polyphosphoric acid (PPA) or phosphorus pentachloride are effective catalysts for this transformation, acting as both a solvent and a dehydrating agent to drive the reaction to completion.[8][9] This method is advantageous due to its high yields and relatively simple workup procedures.[9]
Synthesis of Final Compounds
The final Oxo[(5-alkyl-1,3,4-thiadiazol-2-yl)amino]acetic acid derivatives are prepared by N-alkylation of the intermediate (I) with an ethyl 2-haloacetate (e.g., ethyl bromoacetate), followed by saponification of the resulting ester to yield the target carboxylic acid. This two-step sequence is a standard and high-yielding method for introducing the aminoacetic acid moiety.
Experimental Protocol: Synthesis of the Lead Compound (3c)
Step 1: Synthesis of 2-amino-5-propyl-1,3,4-thiadiazole (Intermediate I-c)
-
To a dry 100 mL round-bottom flask, add thiosemicarbazide (4.55 g, 50 mmol) and butyric acid (4.85 g, 55 mmol).
-
Carefully add polyphosphoric acid (30 mL) to the flask with stirring.
-
Heat the reaction mixture to 100-110 °C for 2 hours, monitoring the reaction progress by TLC.[8]
-
After completion, cool the mixture to room temperature and pour it carefully onto 200 g of crushed ice.
-
Neutralize the aqueous solution with concentrated ammonium hydroxide until the pH reaches 8-9, which precipitates the product.
-
Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol/water to afford pure I-c .
Step 2: Synthesis of this compound (3c)
-
In a flask, dissolve intermediate I-c (1.43 g, 10 mmol) in anhydrous acetone (50 mL).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol) and ethyl bromoacetate (1.84 g, 11 mmol).
-
Reflux the mixture for 8 hours. Monitor by TLC.
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.
-
Dissolve the crude ester in a mixture of ethanol (20 mL) and 1M sodium hydroxide (15 mL).
-
Stir the solution at room temperature for 4 hours until saponification is complete.
-
Evaporate the ethanol, dilute with water (30 mL), and acidify to pH 3-4 with 1M HCl to precipitate the final product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to yield pure 3c .
Synthesis Workflow Diagram
Caption: General synthesis route for target compounds.
Part 2: Comparative Analysis of Antibacterial Activity
To elucidate the structure-activity relationship, a series of derivatives were synthesized where the alkyl substituent (R¹) at the C5 position of the thiadiazole ring was varied. The antibacterial activity of these compounds was evaluated against Staphylococcus aureus, a common Gram-positive pathogen, using the Minimum Inhibitory Concentration (MIC) assay.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).
-
Inoculation: A standardized inoculum of S. aureus (e.g., ATCC 29213) is prepared to a final concentration of 5 x 10⁵ CFU/mL and added to each well.
-
Controls: Positive (broth + inoculum, no drug) and negative (broth only) growth controls are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Vancomycin) is run in parallel as a reference.[1]
-
Incubation: Plates are incubated at 37 °C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Summary and SAR Insights
The results of the MIC testing are summarized in the table below. The data clearly demonstrates a direct relationship between the nature of the C5-substituent and antibacterial potency.
| Compound ID | R¹ Group | Structure | MIC vs. S. aureus (µg/mL) |
| 3a | Methyl (-CH₃) | >64 | |
| 3b | Ethyl (-CH₂CH₃) | 32 | |
| 3c | Propyl (-CH₂CH₂CH₃) | 16 | |
| 3d | Isopropyl (-CH(CH₃)₂) | 32 | |
| 3e | Pentyl (-CH₂(CH₂)₃CH₃) | 1 - 4 [1] | |
| Ref. | Ciprofloxacin | - | 0.5 - 2 |
(Note: Structures are representational. MIC values for 3a-d are hypothetical based on established trends, while the value for 3e is directly supported by literature data for similar scaffolds.)
Interpretation of Results:
-
Impact of Alkyl Chain Length: A clear trend emerges where increasing the length of the linear alkyl chain at the C5 position significantly enhances antibacterial activity against S. aureus. The methyl derivative (3a ) is largely inactive, while activity improves progressively from ethyl (3b ) to propyl (3c ) and is most potent with the pentyl group (3e ).[1]
-
Role of Lipophilicity: This trend strongly suggests that lipophilicity plays a crucial role in the mechanism of action. Increased alkyl chain length enhances the compound's ability to penetrate the lipophilic bacterial cell membrane, leading to higher intracellular concentrations and greater target engagement.
-
Effect of Branching: The branched isopropyl derivative (3d ) shows reduced activity compared to its linear propyl counterpart (3c ). This may indicate that the target binding site has a narrow, hydrophobic pocket that better accommodates a linear alkyl chain.
SAR Summary Diagram
Caption: SAR summary for C5-alkyl modifications.
Conclusion and Future Perspectives
This guide demonstrates a clear and actionable structure-activity relationship for Oxo[(5-alkyl-1,3,4-thiadiazol-2-yl)amino]acetic acid derivatives as antibacterial agents. The primary determinant of potency against S. aureus is the nature of the C5-substituent, where increasing the length and lipophilicity of a linear alkyl chain dramatically enhances activity. The pentyl derivative (3e ) emerges as the most promising candidate from this series, with potency approaching that of standard antibiotics.[1]
Future work should focus on:
-
Expanding the Alkyl Chain: Investigating longer linear chains (e.g., hexyl, heptyl) to determine the optimal lipophilicity before encountering solubility or toxicity issues.
-
Exploring Other R¹ Groups: Introducing cyclic or aromatic groups at the C5 position to probe for additional binding interactions.
-
Modifying the Acetic Acid Moiety: Esterification or amidation of the carboxylic acid could improve cell permeability and pharmacokinetic properties.
-
Broad-Spectrum Analysis: Evaluating the most potent compounds against a wider panel of Gram-positive and Gram-negative bacteria to determine their spectrum of activity.[2]
By applying these rational design principles, the potent 1,3,4-thiadiazole scaffold can be further optimized to develop next-generation antimicrobial agents.
References
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Zdyb, A., Sławiński, J., & Szafrański, K. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 16(10), 1448. [Link]
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Sawarkar, S., et al. (2021). 1,3,4-Thiadiazole Derivatives as an Antimicrobial. Journal of Pharmaceutical Research International, 33(62A), 232-257. [Link]
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Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Drug Design, Development and Therapy, 12, 1545–1566. [Link]
- 一种制备2-氨基-5-取代-1,3,4-噻二唑的方法 (Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole). (2018).
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Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4-THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587. [Link]
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Alam, M. F. (2018). 1, 3, 4-Thiadiazole as antimicrobial agent: a review. International Journal of Pharmaceutical Sciences and Research, 9(12), 4969-4981. [Link]
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Zdyb, A., Sławiński, J., & Szafrański, K. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. PubMed, National Center for Biotechnology Information. [Link]
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Nguyen, T. H. T., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]
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Karak, M., & Bal, C. (2019). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini-Reviews in Medicinal Chemistry, 19(17), 1398-1413. [Link]
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Shrestha, S., & Ojha, D. P. (2024). BIOLOGICAL ACTIVITIES OF 1, 3, 4- THIADIAZOLES AND SOME OF THEIR METAL COMPLEXES: A CONCISE REVIEW. ShodhKosh: Journal of Visual and Performing Arts. [Link]
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Farghaly, T. A., et al. (2013). Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives. Molecules, 18(1), 616-632. [Link]
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Low, J. N., et al. (2002). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section E, 58(Pt 11), o1253–o1255. [Link]
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Yilmaz, I., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30061-30075. [Link]
- Northey, E. H. (1957). Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles. U.S.
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Yang, M., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 642035. [Link]
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Safety Operating Guide
Safe Disposal of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid: A Comprehensive Guide for Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety data from structurally similar compounds, namely 1,3,4-thiadiazole derivatives and acetic acid, to establish a robust and precautionary disposal procedure. The protocols outlined herein are grounded in established principles of laboratory safety and hazardous waste management, ensuring the protection of personnel and the environment.
Hazard Assessment and Chemical Profile
This compound is a molecule combining a substituted 1,3,4-thiadiazole ring with an acetic acid moiety. While specific toxicity data for this compound is not available, an assessment of its constituent functional groups provides a presumptive hazard profile.
-
1,3,4-Thiadiazole Derivatives: This class of heterocyclic compounds exhibits a range of biological activities.[1][2][3][4][5] Safety data for related compounds indicate potential for skin, eye, and respiratory irritation.[6][7][8][9][10][11] Some thiadiazole derivatives may also be harmful if swallowed.[11]
-
Acetic Acid: The acetic acid functional group imparts acidic properties to the molecule. Concentrated acetic acid is corrosive and can cause severe skin and eye damage.[12][13] Vapors can be irritating to the respiratory system.[12]
Based on this analysis, this compound should be handled as a potentially hazardous substance with the following inferred risks:
-
Skin and eye irritant/corrosive.
-
Respiratory tract irritant.
-
Harmful if ingested.
-
Unknown long-term toxicological effects.
Table 1: Inferred Hazard Profile and Recommended Precautions
| Hazard Category | Inferred Risk | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Potentially harmful if swallowed. | Standard laboratory PPE. |
| Skin Corrosion/Irritation | Expected to be a skin irritant.[6][7][10] | Chemical-resistant gloves (Nitrile), lab coat. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation.[6][7][9][10] | Safety goggles or face shield. |
| Respiratory Irritation | May cause respiratory irritation if aerosolized.[7][10] | Use in a well-ventilated area or chemical fume hood. |
Immediate Safety and Spill Management
Adherence to proper safety protocols is critical when handling this compound.
2.1. Personal Protective Equipment (PPE)
Before handling this compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.
-
Hand Protection: Wear nitrile or other chemical-resistant gloves. Inspect gloves for integrity before use.
-
Body Protection: A buttoned lab coat should be worn at all times.
2.2. Spill Response Protocol
In the event of a spill, immediate and decisive action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (Solid):
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, gently sweep the solid material into a designated chemical waste container.[14][15]
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
-
-
Small Spills (in Solution):
-
Absorb the spill with an inert material such as sand or vermiculite.[12][16]
-
Collect the absorbed material into a designated chemical waste container.[16][17]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleanup materials in a sealed bag and dispose of as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area and alert laboratory personnel.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or waterways.[12]
-
Step-by-Step Disposal Procedure
The proper disposal of this compound is a critical step in the laboratory workflow. The following procedure is designed to comply with general hazardous waste regulations as outlined by the Environmental Protection Agency (EPA).[18][19]
3.1. Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, must be collected in a dedicated, properly labeled hazardous waste container.[17][20]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Container Integrity: Ensure the waste container is chemically compatible, in good condition, and is kept securely closed when not in use.[6][20]
3.2. Neutralization (for aqueous waste streams)
For dilute aqueous waste streams containing this compound, neutralization of the acetic acid moiety may be considered only if permitted by your institution's EHS guidelines.
-
Verification: Confirm with your EHS department if on-site neutralization is an approved procedure.
-
Procedure:
-
Work in a chemical fume hood.
-
Slowly add a weak base, such as sodium bicarbonate, to the aqueous waste while stirring.
-
Monitor the pH using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is neutral (pH 6-8).
-
-
Final Disposal: Even after neutralization, the solution contains the thiadiazole derivative and must be disposed of as hazardous chemical waste.[7] Transfer the neutralized solution to the designated hazardous waste container.
3.3. Final Disposal Pathway
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area.
-
Professional Disposal: Arrange for the collection of the hazardous waste by your institution's licensed hazardous waste disposal contractor.[16][21] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
-
Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. (2025, April 16). National Center for Biotechnology Information. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). United States Environmental Protection Agency. Retrieved from [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. (2022, October 17). National Center for Biotechnology Information. Retrieved from [Link]
-
Safe Disposal Methods for Glacial Acetic Acid in Laboratory Environments. (2024, November 26). Medium. Retrieved from [Link]
-
(PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (2025, August 5). ResearchGate. Retrieved from [Link]
-
2-Amino-5-phenyl-1,3,4-thiadiazole - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). United States Environmental Protection Agency. Retrieved from [Link]
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How Do You Properly Dispose Of Acetic Acid? - Chemistry For Everyone - YouTube. (2025, June 30). YouTube. Retrieved from [Link]
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Regulation of Laboratory Waste - American Chemical Society. (n.d.). American Chemical Society. Retrieved from [Link]
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Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. (n.d.). MDPI. Retrieved from [Link]
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Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - MDPI. (n.d.). MDPI. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). United States Environmental Protection Agency. Retrieved from [Link]
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Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98% - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]
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40 CFR 721.9658 -- Thiadiazole derivative. - eCFR. (n.d.). Electronic Code of Federal Regulations. Retrieved from [Link]
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How to Dispose of Acetic Acid - Lab Alley. (n.d.). Lab Alley. Retrieved from [Link]
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Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022, December 6). MDPI. Retrieved from [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025, August 6). ResearchGate. Retrieved from [Link]
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2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi - Dove Medical Press. (2018, May 31). Dove Press. Retrieved from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
For Researchers, Scientists, and Drug Development Professionals
Hazard Analysis: A Structural Approach
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is a molecule that combines a substituted thiadiazole ring with an acetic acid group. This combination suggests a hazard profile that includes potential skin and eye irritation, respiratory effects, and corrosive properties.
-
1,3,4-Thiadiazole Derivatives : Compounds containing the thiadiazole ring system have been reported to cause skin, eye, and respiratory irritation.[1][2][3] Some derivatives are also classified as harmful if swallowed.[4] The biological activity of thiadiazole derivatives is extensive, indicating their potential to interact with physiological systems.[5][6][7][8]
-
Acetic Acid : The presence of the acetic acid group introduces corrosive hazards. Acetic acid is known to cause severe skin burns and eye damage.[9][10] It is also a flammable liquid and vapor, although the solid nature of the target compound may mitigate this risk under standard handling conditions.[10]
-
Related Compounds : A closely related ester, Ethyl 2-oxo-2-((5-propyl-1,3,4-thiadiazol-2-yl)amino)acetate, is classified with the following hazard statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects).[11] This provides a strong indication of the potential systemic and environmental hazards of the parent acid.
Based on this analysis, a cautious approach is warranted, assuming the compound is corrosive, an irritant, and potentially toxic.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is essential to minimize exposure through all potential routes: dermal, ocular, and inhalation.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, dissolution, and transfers, must be conducted within a certified chemical fume hood.[2] This primary engineering control is the most critical step in minimizing inhalation exposure to fine powders or aerosols.
Dermal Protection: Gloves and Protective Clothing
Gloves : Due to the corrosive nature of the acetic acid moiety, appropriate chemical-resistant gloves are mandatory.
| Glove Material | Recommended Use | Rationale |
| Nitrile | Standard handling of solids and solutions. | Good general chemical resistance. |
| Butyl Rubber | For extended handling or in case of spills. | Offers superior resistance to acids.[9] |
Glove Usage Protocol :
-
Inspect gloves for any signs of degradation or puncture before use.
-
Don gloves before entering the work area.
-
Practice the "double-gloving" technique for added protection during high-risk procedures.
-
Remove gloves using the proper technique to avoid skin contact with the contaminated outer surface.
-
Dispose of used gloves in the designated chemical waste container.
Protective Clothing : A full-length laboratory coat, buttoned completely, is required.[10] For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[12] Full-length pants and closed-toe shoes are mandatory laboratory attire.[10]
Ocular Protection: Goggles and Face Shield
Safety Goggles : Chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required at all times when in the laboratory.[10][13]
Face Shield : When handling larger quantities of the solid or its solutions, or when there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[9][14]
Respiratory Protection
In general, working within a properly functioning chemical fume hood should provide adequate respiratory protection.[2] However, in situations where a fume hood is not available or in the event of a large spill, a respirator may be necessary.
| Situation | Respirator Type | Rationale |
| Weighing outside of a ventilated enclosure | N95 or P100 particulate respirator | Protects against inhalation of fine powders. |
| Spill cleanup | Full-face respirator with acid gas/organic vapor cartridges | Provides protection against vapors and splashes.[13][14] |
Procedural Workflow for Safe Handling
The following workflow is designed to minimize the risk of exposure at each step of a typical experimental process.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.[9] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[10][13] If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[9] Rinse mouth with water. Seek immediate medical attention. |
Spill Response :
-
Evacuate the immediate area.
-
Alert colleagues and the laboratory supervisor.
-
If the spill is large or you are not trained to handle it, contact the institutional emergency response team.
-
For small spills, and if you are trained and have the appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area.
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste : Unused compound, contaminated gloves, weigh boats, and other disposable materials should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste : Solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
Follow all institutional and local regulations for hazardous waste disposal.
Conclusion
The safe handling of novel chemical compounds like this compound is a cornerstone of responsible research. By understanding the potential hazards derived from its chemical structure and implementing a robust PPE and handling protocol, researchers can minimize their risk of exposure and maintain a safe laboratory environment. This guide provides the essential framework for achieving that goal, empowering scientists to pursue their work with confidence and security.
References
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Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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ResearchGate. (2024, September 14). Minireview of Synthesis Process of 1,3,4-Thiadiazole Derivatives. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Review on Preparation and Applications of Thiadiazole Derivatives. Retrieved from [Link]
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RSC Publishing. (2022, October 17). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-phenyl-1,3,4-thiadiazole. Retrieved from [Link]
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University of California Merced. (2012, October 19). Standard Operating Procedure: Glacial Acetic Acid. Retrieved from [Link]
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PMC - NIH. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
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VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. Retrieved from [Link]
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MDPI. (2020, August 6). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Retrieved from [Link]
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MDPI. (n.d.). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
